Tetroxoprim
描述
structure given in Negwer 5th ed, #6419
Structure
3D Structure
属性
CAS 编号 |
53808-87-0 |
|---|---|
分子式 |
C16H22N4O4 |
分子量 |
334.37 g/mol |
IUPAC 名称 |
5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20) |
InChI 键 |
WSWJIZXMAUYHOE-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
熔点 |
154.0 °C |
其他CAS编号 |
53808-87-0 |
溶解度 |
0.01 M |
同义词 |
2,4-diamino-5-(3,5-dimethoxy-4(2-methoxy ethoxy)benzyl)pyrimidine piritrexin tetroxoprim |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tetroxoprim on Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of compounds. It functions as a potent and selective competitive inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1] By blocking the reduction of dihydrofolate to tetrahydrofolate, this compound disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to a bacteriostatic effect.[1] This guide provides a comprehensive overview of the molecular mechanism of this compound's action, its interaction with DHFR, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a discussion of resistance mechanisms.
The Bacterial Folate Biosynthesis Pathway: A Key Antimicrobial Target
Bacteria, unlike their mammalian hosts, are typically unable to utilize exogenous folate and therefore rely on the de novo synthesis of this essential vitamin. This metabolic distinction makes the folate biosynthesis pathway an attractive target for selective antimicrobial therapy. The pathway culminates in the production of tetrahydrofolate (THF), a vital one-carbon carrier required for the synthesis of purines, thymidylate, and some amino acids. Dihydrofolate reductase (DHFR) catalyzes the final, NADPH-dependent reduction of dihydrofolate (DHF) to THF.
Molecular Mechanism of this compound Action
This compound functions as a competitive inhibitor of bacterial DHFR, meaning it directly competes with the endogenous substrate, dihydrofolate, for binding to the enzyme's active site.[1] The high affinity of this compound for bacterial DHFR over its mammalian counterpart is the basis for its selective toxicity.
Molecular Interactions with the DHFR Active Site
While specific crystallographic data for a this compound-DHFR complex is not publicly available, the binding mode can be inferred from the extensive structural studies of the closely related diaminopyrimidine, Trimethoprim. The 2,4-diaminopyrimidine (B92962) moiety of these inhibitors is a key pharmacophore, mimicking the pteridine (B1203161) ring of the natural substrate, dihydrofolate.
Key interactions are predicted to include:
-
Hydrogen Bonding: The 2,4-diamino groups of the pyrimidine (B1678525) ring are expected to form crucial hydrogen bonds with conserved acidic residues (e.g., Aspartate) and the backbone carbonyls of other residues within the active site of bacterial DHFR.
-
Hydrophobic Interactions: The benzyl (B1604629) moiety of this compound, with its ethoxy group, likely engages in hydrophobic interactions with nonpolar residues lining the active site pocket, contributing to the binding affinity. Structure-activity relationship studies of 5-(substituted benzyl)-2,4-diaminopyrimidines indicate that the nature and position of substituents on the benzyl ring significantly influence the inhibitory potency.
Quantitative Data on DHFR Inhibition
The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and its 50% inhibitory concentration (IC50). Due to limited publicly available data, a comprehensive comparative table across a wide range of bacterial species cannot be constructed. However, key data from foundational studies are presented below.
| Enzyme Source | Inhibitor | Parameter | Value | Reference |
| Escherichia coli MRE 600 DHFR | This compound | Ki | 3.2 x 10-9 M | Aschhoff & Vergin, 1979 |
| Bovine Liver DHFR | This compound | 50% Inhibition Concentration | > 1.8 x 10-4 M | Aschhoff & Vergin, 1979 |
| Escherichia coli MRE 600 DHFR | Trimethoprim | Ki | 4.0 x 10-9 M | Aschhoff & Vergin, 1979 |
| Bovine Liver DHFR | Trimethoprim | 50% Inhibition Concentration | > 2.0 x 10-4 M | Aschhoff & Vergin, 1979 |
Note: The data indicates that this compound is a highly potent inhibitor of E. coli DHFR and exhibits a high degree of selectivity for the bacterial enzyme over the mammalian counterpart.
Experimental Protocols
Determination of DHFR Inhibition Constant (Ki)
This protocol describes a spectrophotometric assay to determine the Ki of this compound for bacterial DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
5.1.1 Materials and Reagents
-
Purified bacterial DHFR
-
Dihydrofolic acid (DHF)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)
-
This compound
-
Assay Buffer: e.g., 50 mM Potassium Phosphate Buffer, pH 6.5
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
Cuvettes
5.1.2 Preparation of Solutions
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5 at 25°C.
-
NADPH Solution (0.11 mM): Dissolve NADPH in the assay buffer. Prepare this solution fresh daily.
-
DHF Stock Solution (e.g., 2.3 mM): Dissolve DHF in the assay buffer. This solution is unstable and should be prepared immediately before use.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Enzyme Solution: Prepare a solution of DHFR in cold assay buffer containing a small amount of BSA (e.g., 0.1% w/v) to stabilize the enzyme. The final concentration should be in the range of 0.12 - 0.25 units/ml.
5.1.3 Assay Procedure
-
Set up a series of reactions with varying concentrations of the substrate (DHF) and a fixed concentration of the inhibitor (this compound). Also, include a control series with no inhibitor.
-
In a cuvette, combine the assay buffer, NADPH solution, and the appropriate concentration of this compound solution (or buffer for the control).
-
Add the enzyme solution to the cuvette, mix by inversion, and pre-incubate for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the DHF solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for a period of time (e.g., 5 minutes), recording data at regular intervals (e.g., every 15 seconds).
-
Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate and inhibitor concentration.
5.1.4 Data Analysis
-
Plot the reciprocal of the initial velocity (1/V0) against the reciprocal of the substrate concentration (1/[S]) for both the uninhibited and inhibited reactions (Lineweaver-Burk plot).
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Km can be determined from the x-intercept of the uninhibited reaction line (-1/Km).
-
The apparent Km (Km,app) in the presence of the inhibitor can be determined from the x-intercept of the inhibited reaction line (-1/Km,app).
-
Calculate the Ki using the following equation for competitive inhibition: Km,app = Km (1 + [I]/Ki) where [I] is the concentration of the inhibitor.
Mechanisms of Resistance to this compound
Bacterial resistance to this compound, similar to Trimethoprim, can emerge through several mechanisms.
-
Alteration of the Target Enzyme: Mutations in the chromosomal folA gene, which encodes for DHFR, can lead to amino acid substitutions in the active site. These changes can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.
-
Acquisition of Resistant DHFR Genes: A clinically significant mechanism of resistance is the acquisition of plasmids carrying genes that encode for alternative, drug-resistant DHFR enzymes. These exogenous enzymes are often much less susceptible to inhibition by this compound.
-
Overproduction of DHFR: Bacteria can increase the expression of their endogenous DHFR enzyme. The resulting higher concentration of the target enzyme can overcome the inhibitory effects of therapeutic concentrations of this compound.
Conclusion
This compound is a highly effective and selective inhibitor of bacterial dihydrofolate reductase. Its mechanism of action is well-understood, involving competitive inhibition of the enzyme's active site and subsequent disruption of essential metabolic pathways. While the emergence of resistance is a clinical concern, a thorough understanding of the molecular interactions and resistance mechanisms is crucial for the development of next-generation DHFR inhibitors and for strategies to overcome existing resistance. Further research, particularly structural studies of this compound in complex with various bacterial DHFRs, would provide more precise insights to guide future drug design efforts.
References
Tetroxoprim: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetroxoprim is a synthetic antibacterial agent and a derivative of trimethoprim.[1] It functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[2][3] This inhibition disrupts the production of tetrahydrofolic acid, a precursor required for the synthesis of nucleic acids and some amino acids, ultimately leading to bacteriostasis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Identification
This compound, with the systematic IUPAC name 5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine, is a complex organic molecule.[4] Its structure is characterized by a diaminopyrimidine ring linked to a substituted benzene (B151609) ring.
| Identifier | Value |
| IUPAC Name | 5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine[4] |
| CAS Number | 53808-87-0[4] |
| Molecular Formula | C₁₆H₂₂N₄O₄[4] |
| Molecular Weight | 334.37 g/mol [4] |
| SMILES | COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC[4] |
| InChI | InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20)[4] |
| InChIKey | WSWJIZXMAUYHOE-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference |
| Melting Point | 153-156 °C | [5] |
| pKa | pKb: 8.25 | [5] |
| logP (calculated) | 0.6 | [4] |
| Solubility | Water: 2.65 mg/mL (at 30 °C) Chloroform: 69 mg/mL (at 30 °C) n-Octanol: 1.61 mg/mL (at 30 °C) DMSO: 16.67 mg/mL | [5] [5] [5] [1] |
| Storage Stability | Store at 4°C, protected from light and under nitrogen. In solvent, stable for 6 months at -80°C and 1 month at -20°C. | [1] |
Mechanism of Action: Inhibition of Folate Biosynthesis
This compound's antibacterial activity stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking this crucial step, this compound deprives the bacterial cell of these essential metabolites, leading to the cessation of growth and cell division.
The selectivity of this compound for bacterial DHFR over its mammalian counterpart is a key feature of its therapeutic profile, minimizing host toxicity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been described in the chemical literature and patented. A general synthetic approach involves the condensation of 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde (B8790142) with 3-ethoxypropionitrile, followed by cyclization with guanidine (B92328) to form the diaminopyrimidine ring.
A detailed, step-by-step protocol based on publicly available patent literature would be included here in a full whitepaper, including reaction conditions, reagents, and purification methods.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Antibacterial Activity
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is often enhanced when used in combination with a sulfonamide, such as sulfadiazine, which inhibits an earlier step in the folate biosynthesis pathway, leading to a synergistic effect.
Table of In Vitro Antibacterial Activity of this compound/Sulfadiazine
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.05 - 3.1 |
| Klebsiella pneumoniae | 0.1 - 6.2 |
| Proteus mirabilis | 0.2 - 12.5 |
| Staphylococcus aureus | 0.1 - 3.1 |
| Streptococcus pneumoniae | 0.05 - 1.6 |
| Haemophilus influenzae | 0.02 - 0.8 |
Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are a general representation from available literature.
Conclusion
This compound is a well-characterized dihydrofolate reductase inhibitor with a demonstrated antibacterial profile. Its chemical structure and physicochemical properties are conducive to its biological activity. The synergistic combination with sulfonamides further enhances its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its key attributes and the methodologies used for its evaluation. Further research into its pharmacokinetic properties and clinical efficacy continues to be of interest.
References
- 1. A comparison of theoretical methods of calculation of partition coefficients for selected drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C16H22N4O4 | CID 65450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of Tetroxoprim and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetroxoprim, a potent antibacterial agent and a derivative of trimethoprim, functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR). This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols for key steps, quantitative data, and methods for the preparation of its derivatives. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.
Introduction
This compound, chemically known as 2,4-diamino-5-[3,5-dimethoxy-4-(2-methoxyethoxy)benzyl]pyrimidine, is a synthetic antibiotic belonging to the diaminopyrimidine class.[1] Its mechanism of action involves the competitive inhibition of bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in the biosynthesis of nucleic acids and amino acids.[2] This selective inhibition disrupts bacterial growth and replication. This compound is often used in combination with sulfadiazine, a sulfonamide antibiotic, to create a synergistic effect that targets two sequential steps in the folic acid synthesis pathway.[1]
This guide will focus on the chemical synthesis of this compound and its analogs, providing a detailed roadmap for its laboratory-scale preparation.
Core Synthesis Pathway of this compound
The most efficient and industrially relevant synthesis of this compound is a three-step process commencing from 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde (B8790142). This pathway offers a significantly improved overall yield of up to 80%, a substantial increase from the 22% yield reported for earlier methods.[3]
The overall synthetic scheme is as follows:
Step 1: Synthesis of 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde (Starting Material)
The synthesis of the key starting material, 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde, can be achieved through the alkylation of 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) with 2-methoxyethyl chloride.
Experimental Protocol:
A solution of 3,5-dimethoxy-4-hydroxybenzaldehyde is treated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). To this mixture, 2-methoxyethyl chloride is added, and the reaction is heated to facilitate the etherification. Upon completion, the reaction mixture is worked up by extraction and purified by crystallization or column chromatography to yield the desired benzaldehyde (B42025) derivative.
Step 2: Synthesis of 3-(3,5-dimethoxy-4-(2-methoxyethoxy)phenyl)-2-methoxyacrylonitrile
This step involves a condensation reaction between the starting benzaldehyde and α-methoxypropionitrile.
Experimental Protocol:
3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde is reacted with α-methoxypropionitrile in the presence of a strong base, typically sodium methylate.[3] The reaction is generally carried out in an anhydrous alcoholic solvent, such as methanol, under an inert atmosphere. The reaction mixture is stirred at a controlled temperature until the condensation is complete. The resulting intermediate, 3-(3,5-dimethoxy-4-(2-methoxyethoxy)phenyl)-2-methoxyacrylonitrile, is then isolated and purified.
Step 3: Cyclization to form this compound
The final step is the condensation of the acrylonitrile (B1666552) intermediate with guanidine to form the pyrimidine (B1678525) ring of this compound.
Experimental Protocol:
The purified 3-(3,5-dimethoxy-4-(2-methoxyethoxy)phenyl)-2-methoxyacrylonitrile is heated with guanidine in a high-boiling solvent such as methyl cellosolve, in the presence of sodium.[3] The reaction is carried out at an elevated temperature (e.g., 140°C) to drive the cyclization.[3] After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The crude this compound is then collected by filtration and purified by recrystallization to afford the final product as a crystalline solid.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modifications of the benzyl (B1604629) moiety. A general approach is to synthesize substituted benzaldehydes analogous to 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde and then follow a similar three-step condensation and cyclization pathway as described for this compound.
For example, analogs with different alkoxy groups at the 4-position of the benzyl ring can be prepared by using the corresponding 4-alkoxy-3,5-dimethoxybenzaldehydes as starting materials.
General Experimental Workflow for Derivative Synthesis:
Quantitative Data
The following table summarizes the reported yield for the primary synthesis pathway of this compound.
| Synthesis Step | Starting Material | Product | Reported Yield | Reference |
| Overall Pathway | 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde | 2,4-diamino-5-[3,5-dimethoxy-4-(2-methoxyethoxy)benzyl]pyrimidine (this compound) | Up to 80% | [3] |
| Comparison to Older Method | (Not specified) | This compound | 22% | [3] |
Signaling Pathway
This compound's antibacterial activity stems from its inhibition of the bacterial folate synthesis pathway, which is essential for DNA and protein synthesis.
Conclusion
The synthesis of this compound via the three-step pathway starting from 3,5-dimethoxy-4-(2-methoxyethoxy)benzaldehyde is a highly efficient method suitable for large-scale production. This guide has provided a detailed overview of this pathway, including experimental considerations and a framework for the synthesis of its derivatives. The provided information aims to facilitate further research and development in the field of diaminopyrimidine-based antibacterial agents. Future work could focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties to combat the growing threat of antibiotic resistance.
References
- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. EP0071741B1 - Process for producing 2,4-diamino-(3,5-dimethoxy-4-methoxy-ethoxy-benzyl)-pyrimidine - Google Patents [patents.google.com]
The Pharmacokinetics and Pharmacodynamics of Tetroxoprim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and certain amino acids.[1] By targeting this key step in bacterial metabolism, this compound exhibits broad-spectrum bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME) within an organism. Understanding these parameters is critical for determining appropriate dosing regimens and predicting therapeutic efficacy and potential toxicity.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of this compound in various species.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Dosing | Reference |
| Half-life (t½) | ~6.55 hours | Human (geriatric) | Single dose | [2] |
| Urinary Recovery | 57.03% (up to 96h) | Human (geriatric) | Single dose | [2] |
| Volume of Distribution (Vd) | Data corresponds with young patients | Human (geriatric) | Single dose | [2] |
| Total Plasma Clearance | Data corresponds with young patients | Human (geriatric) | Single dose | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Animals
| Parameter | Value | Species | Dosing | Reference |
| Terminal Half-life (t½) | 4.64 hours (IV), 4.83 hours (oral) | Dog (Beagle) | 5 mg/kg | [2] |
| Absorption | Complete | Dog (Beagle) | 5 mg/kg (oral) | [2] |
| Major Route of Excretion | Renal | Dog (Beagle) | 5 mg/kg | [2] |
| Unchanged Drug in Urine | 11.4 - 12.3% of dose | Dog (Beagle) | 5 mg/kg | [2] |
| Major Metabolite (U-1) in Urine | 81 - 82.2% of dose | Dog (Beagle) | 5 mg/kg | [2] |
Experimental Protocols: Pharmacokinetic Analysis
This protocol is a representative method adapted from established HPLC techniques for the structurally similar compound, trimethoprim (B1683648), and can be optimized for this compound analysis.[3][4]
1. Sample Preparation:
- To 200 µL of plasma, add a known concentration of an appropriate internal standard.
- Precipitate proteins by adding 800 µL of 0.33 M perchloric acid.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 4500 rpm for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant for HPLC analysis.
2. HPLC System and Conditions:
- Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of phosphate (B84403) buffer (0.1 M), acetonitrile, and methanol (B129727) (e.g., 65:20:15 v/v/v). The pH should be optimized for optimal separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 225 nm.
- Injection Volume: 150 µL.
3. Calibration and Quantification:
- Prepare a series of calibration standards of this compound in blank plasma.
- Process the standards using the same sample preparation procedure.
- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
- Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Pharmacodynamics
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body, or in the case of antimicrobials, on the microorganism. For this compound, this primarily involves its antibacterial activity and mechanism of action.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is essential for the production of tetrahydrofolate, a coenzyme required for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] By blocking DHFR, this compound effectively halts bacterial growth and replication.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacokinetics of trimethoprim and this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 4. scirp.org [scirp.org]
Tetroxoprim's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a structural analog of trimethoprim (B1683648) and shares a similar mechanism of action.[1] this compound is often used in combination with sulfadiazine (B1682646) to achieve a synergistic antibacterial effect.[1] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against Gram-positive bacteria, detailing its mechanism of action, in vitro activity, and the methodologies used for its evaluation.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[2][3] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of purines, thymidine, and ultimately, bacterial DNA and RNA.[2] this compound's affinity for bacterial DHFR is significantly higher than for the mammalian enzyme, which accounts for its selective toxicity.[3]
The combination of this compound with a sulfonamide, such as sulfadiazine, targets two sequential steps in the folic acid pathway, leading to a synergistic bactericidal effect and a reduced likelihood of resistance development.[2]
Resistance Mechanisms
Bacterial resistance to this compound can emerge through several mechanisms:
-
Alterations in the target enzyme: Mutations in the chromosomal dfr gene can lead to a modified DHFR with reduced affinity for this compound.
-
Acquisition of resistant DHFR genes: Plasmids can carry genes encoding for trimethoprim-resistant DHFR enzymes that are not effectively inhibited by this compound.
-
Overproduction of DHFR: Some bacteria may increase the production of their native DHFR, thereby titrating out the inhibitory effect of the drug.
-
Efflux pumps: Active removal of the drug from the bacterial cell by efflux pumps can also contribute to resistance.
dot
References
The Discovery and Development of Tetroxoprim: An In-Depth Technical Guide
Introduction
Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. As a derivative of trimethoprim, it functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect. This compound is most commonly used in combination with the sulfonamide, sulfadiazine, a formulation known as co-tetroxazine. This combination provides a synergistic antibacterial effect by sequentially blocking two steps in the bacterial folate synthesis pathway. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound.
Discovery and Synthesis
Mechanism of Action
This compound's antibacterial activity stems from its high affinity and selective inhibition of bacterial dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of thymidine, purines, and certain amino acids. By competitively binding to the active site of bacterial DHFR, this compound blocks the production of THF, thereby halting DNA and RNA synthesis and inhibiting bacterial growth.
The combination with sulfadiazine
In Vitro Efficacy of Tetroxoprim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of Tetroxoprim, a synthetic dihydrofolate reductase inhibitor. The document details its mechanism of action, antibacterial spectrum, and the methodologies used to assess its performance in a laboratory setting. Particular focus is given to its synergistic combination with sulfadiazine (B1682646).
Mechanism of Action
This compound is a bacteriostatic antimicrobial agent belonging to the diaminopyrimidine class. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is an essential precursor for the synthesis of purines and thymidylate, which are vital components of DNA and RNA. By binding to the active site of bacterial DHFR with a high affinity, this compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting DNA replication and protein synthesis, ultimately leading to the cessation of bacterial growth.[1]
A key characteristic of this compound is its selective toxicity. The concentration of this compound required to inhibit mammalian DHFR is significantly higher—reportedly at least 60,000-fold greater—than that needed to inhibit the bacterial enzyme, minimizing its effect on host cells.[2]
Synergism with Sulfonamides
This compound is frequently combined with a sulfonamide, such as sulfadiazine, to achieve a synergistic antibacterial effect.[1][3] This synergy arises from the sequential blockade of two distinct steps in the same metabolic pathway. While this compound inhibits DHFR, sulfonamides competitively inhibit an earlier enzyme, dihydropteroate (B1496061) synthase, which is responsible for the synthesis of dihydropteroic acid. This dual-front attack enhances the overall efficacy of the combination and can reduce the likelihood of the development of bacterial resistance.[1]
The following diagram illustrates the mechanism of action of this compound, both alone and in synergy with sulfadiazine.
In Vitro Antibacterial Spectrum and Efficacy Data
Enzyme Inhibition Constants
| Enzyme Source | Inhibitor | Inhibition Constant (Kᵢ) | Michaelis Constant (Kₘ) for Dihydrofolate |
| E. coli MRE 600 DHFR | This compound | 3.2 x 10⁻⁹ M | 2.7 x 10⁻⁵ M |
| E. coli MRE 600 DHFR | Trimethoprim | 4.0 x 10⁻⁹ M | 2.7 x 10⁻⁵ M |
| Bovine Liver DHFR | - | - | 1.2 x 10⁻⁴ M |
Data sourced from Aschhoff & Vergin (1979).[2]
Summary of Antibacterial Activity (this compound/Sulfadiazine)
| Bacterial Species | Activity/Synergy | Notes |
| Gram-Negative Bacteria | ||
| Enterobacteriaceae (general) | Synergistic | Synergistic activity observed against 21 strains.[3] |
| Escherichia coli | Synergistic | Strongest synergy observed at a 1:2 or 1:4 ratio of this compound to Sulfadiazine.[2] |
| Haemophilus influenzae | Synergistic | Invariable and considerable synergy reported against 7 strains.[3] |
| Klebsiella pneumoniae | Synergistic | Tested as part of a comparative study.[3] |
| Neisseria gonorrhoeae | Variable Synergy | Synergy was not consistent across all tested strains.[3] |
| Proteus mirabilis | Synergistic | Tested as part of a comparative study.[3] |
| Proteus vulgaris | Synergistic | Tested as part of a comparative study.[3] |
| Pseudomonas aeruginosa | No Synergy | No synergistic effect was demonstrated.[3] |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Synergistic | Synergy observed unless high-level sulfonamide resistance was present.[3] |
| Streptococcus pneumoniae | Synergistic | Invariable and considerable synergy reported against 12 strains.[3] |
| Streptococcus faecalis (Enterococcus) | No Synergy | No synergistic effect was demonstrated.[3] |
It is consistently noted in the literature that the combination of trimethoprim/sulfamethoxazole often exhibits higher in vitro activity than this compound/sulfadiazine.[3]
Resistance Mechanisms
Bacterial resistance to this compound can emerge through several molecular mechanisms, which are similar to those observed for trimethoprim. These include:
-
Target Modification: Acquisition of plasmid-mediated genes that encode for a resistant form of dihydrofolate reductase (DHFR). This altered enzyme has a significantly reduced affinity for this compound, rendering the drug ineffective.[1]
-
Chromosomal Mutations: Spontaneous mutations in the chromosomal gene encoding DHFR can also lead to a form of the enzyme with lower binding affinity for the inhibitor.[1]
-
Enzyme Overproduction: Bacteria may increase the production of their native DHFR, effectively titrating out the drug and overcoming the inhibitory effect.[1]
Experimental Protocols
The in vitro efficacy of this compound is evaluated using standardized methods. The following sections detail the protocols for key experiments.
The logical workflow for evaluating the in vitro efficacy of a new antimicrobial agent like this compound is depicted below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound (and sulfadiazine if tested in combination) in a suitable solvent at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration through a 0.22 µm filter.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent(s) in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Leave wells for positive (no drug) and negative (no bacteria) controls.
-
Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye.
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.
-
Inoculum Preparation: Prepare a bacterial suspension in logarithmic growth phase in a suitable broth medium (e.g., CAMHB) with an adjusted starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial: Add this compound (or the this compound/sulfadiazine combination) at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control tube with no antimicrobial agent.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Perform serial ten-fold dilutions in sterile saline or a suitable neutralizing broth.
-
Colony Counting: Plate a defined volume of the appropriate dilutions onto a suitable agar medium. Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Checkerboard Synergy Assay
This assay is used to quantitatively assess the interaction between two antimicrobial agents.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute Drug A (e.g., this compound) horizontally and Drug B (e.g., sulfadiazine) vertically. This results in each well containing a unique combination of the two drugs. Include rows and columns with each drug alone to determine their individual MICs.
-
Inoculation: Prepare and add the bacterial inoculum to all wells as described in the broth microdilution protocol (final concentration of ~5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis and FICI Calculation: After incubation, identify the MIC of each drug alone and the MIC of the drugs in combination in each well showing no growth. Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each well using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation: The interaction is interpreted based on the lowest FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
The workflow for a typical checkerboard assay is visualized below.
References
Tetroxoprim Solubility in Common Laboratory Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tetroxoprim, a dihydrofolate reductase inhibitor, in a range of common laboratory solvents. Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design. This document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for assessing solubility.
Core Data Presentation: this compound Solubility
The solubility of this compound varies significantly across different solvents, reflecting its chemical structure. The available data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the physical form of the compound (e.g., crystalline vs. amorphous).
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 16.67[1] | 49.85[1] | Ultrasonic warming and heating to 60°C[1] |
| Water | 2.65[2] | 7.92 | 30°C[2] |
| Chloroform | 69[2] | 206.3 | 30°C[2] |
| n-Octanol | 1.61[2] | 4.82 | 30°C[2] |
| Ethanol | Slightly Soluble | Not Determined | - |
| Methanol | Slightly Soluble | Not Determined | - |
| Acetone | Not Determined | Not Determined | - |
Note: The molecular weight of this compound is 334.37 g/mol .
Experimental Protocols
The determination of drug solubility is a fundamental experimental procedure in pharmaceutical sciences. The data presented in this guide is primarily derived from the well-established shake-flask method, coupled with a suitable analytical technique for quantification, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the suspension to settle.
-
Separate the saturated supernatant from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Filtration: Filter the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE syringe filter) to remove any solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
-
-
Quantification of Dissolved this compound:
-
Accurately dilute the clear, saturated supernatant with the appropriate solvent to a concentration within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Analytical Quantification: UV-Vis Spectroscopy
UV-Vis spectroscopy is a common, rapid, and cost-effective method for quantifying the concentration of a chromophoric compound like this compound in solution.
Principle: The amount of ultraviolet or visible light absorbed by a solution is directly proportional to the concentration of the absorbing species in that solution (Beer-Lambert Law).
Detailed Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.
-
Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
References
Initial Studies on Tetroxoprim Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Executive Summary
Tetroxoprim, a diaminopyrimidine antimicrobial agent, acts by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folate biosynthesis pathway. This inhibition deprives the cell of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect. The emergence of resistance to this compound, similar to the closely related drug Trimethoprim (B1683648), poses a significant challenge in clinical settings. This technical guide provides an in-depth overview of the core mechanisms of this compound resistance based on initial studies. The primary resistance mechanisms include alterations to the target enzyme (DHFR) through genetic mutations or acquisition of resistant gene variants, increased expression of the target enzyme, and active efflux of the drug from the bacterial cell. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows to aid researchers in understanding and addressing this compound resistance.
Core Mechanisms of this compound Resistance
The antibacterial action of this compound stems from its competitive inhibition of bacterial dihydrofolate reductase (DHFR).[1] Consequently, the principal mechanisms of resistance are centered around mitigating this inhibition. These mechanisms can be broadly categorized as follows:
-
Target Modification: This is the most clinically significant mechanism of resistance to diaminopyrimidines.[2] It involves alterations in the structure of DHFR that reduce its affinity for this compound while ideally preserving its enzymatic function. This is achieved through two main genetic events:
-
Chromosomal Mutations: Point mutations in the folA gene, which encodes the endogenous DHFR, can lead to amino acid substitutions that decrease the binding affinity of this compound to the enzyme.[1]
-
Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry genes (dfr genes) encoding for this compound-resistant DHFR variants. These acquired enzymes are often highly resistant to the inhibitory effects of the drug.[1]
-
-
Enzyme Overproduction: An increase in the intracellular concentration of the sensitive DHFR enzyme can overcome the inhibitory effect of this compound.[1] This is typically achieved through mutations in the promoter region of the folA gene, leading to its overexpression.
-
Active Efflux: Bacteria can utilize membrane-bound transporter proteins, known as efflux pumps, to actively extrude this compound from the cell.[3] This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target, DHFR.
Quantitative Data on this compound Resistance
Quantitative data on this compound resistance is less abundant in the literature compared to Trimethoprim. However, comparative studies provide valuable insights into its efficacy against resistant strains.
A 1980 study by Hahn and Kirov compared the in vitro activity of a this compound/sulfadiazine combination with a Trimethoprim/sulfamethoxazole combination against various bacterial strains. The study concluded that while the this compound combination demonstrated synergistic activity, the Trimethoprim combination was generally more active in vitro.[4]
| Bacterial Species | Resistance Mechanism | Trimethoprim MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | Susceptible | ≤0.5 | [5] |
| Streptococcus pneumoniae | Intermediate Resistance | 1-2 | [5] |
| Streptococcus pneumoniae | High-Level Resistance | ≥4 | [5] |
| Streptococcus pneumoniae (clinical isolates) | folA mutations (e.g., Ile100-Leu) | 64 to 512 | [6][7] |
| Staphylococcus aureus | Susceptible (Oxacillin-susceptible) | ≤2 | [8] |
| Staphylococcus aureus | Resistant (Oxacillin-resistant) | >2 | [8] |
| Haemophilus influenzae | Susceptible | ≤0.25 | [8] |
| Moraxella catarrhalis | Resistant | >2 | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[9]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
Bacterial isolate in pure culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
A single colony of the test bacterium is inoculated into a tube of sterile broth and incubated overnight at 37°C.
-
The turbidity of the overnight culture is adjusted with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
A two-fold serial dilution of the this compound stock solution is prepared in the wells of the 96-well plate using the appropriate broth. This creates a range of decreasing concentrations of the drug.
-
-
Inoculation:
-
Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension.
-
A positive control well (containing broth and bacteria but no drug) and a negative control well (containing broth only) are included on each plate.
-
-
Incubation:
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
-
Identification of Resistance Genes
Objective: To identify the presence of known dfr genes or mutations in the folA gene associated with this compound resistance.
Materials:
-
Bacterial isolate
-
DNA extraction kit
-
Polymerase Chain Reaction (PCR) thermal cycler
-
Primers specific for various dfr genes and the folA gene
-
DNA sequencing reagents and equipment
Procedure:
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
PCR is performed using primers designed to amplify specific dfr genes known to confer Trimethoprim/Tetroxoprim resistance.
-
A separate PCR is performed to amplify the entire folA gene.
-
-
Gel Electrophoresis: The PCR products are run on an agarose (B213101) gel to confirm the presence and size of the amplicons.
-
DNA Sequencing: The amplified folA gene product is purified and sequenced.
-
Sequence Analysis: The obtained DNA sequence of the folA gene is compared to the wild-type sequence to identify any mutations that may lead to amino acid substitutions in the DHFR enzyme.
Visualizations
Bacterial Folate Biosynthesis Pathway and Site of this compound Action
Caption: Bacterial folate synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: A typical experimental workflow for the investigation of this compound resistance.
Conclusion
The primary mechanisms of resistance to this compound mirror those of Trimethoprim and are predominantly centered on the modification of the target enzyme, dihydrofolate reductase. This includes mutations in the chromosomal folA gene and the acquisition of resistant dfr genes. Overproduction of DHFR and active drug efflux also contribute to reduced susceptibility. While specific quantitative data for this compound resistance is not as extensive as for Trimethoprim, comparative studies and the shared mechanism of action allow for informed inferences. The detailed experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate and combat the emergence of this compound resistance. Continued surveillance and molecular characterization of resistant isolates are crucial for preserving the clinical utility of this antimicrobial agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Trimethoprim and co-trimoxazole: a comparison of their use in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Antibacterial activity of co-trimoxazole and this compound/sulfadiazine in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 6. Mutations in the dihydrofolate reductase gene of trimethoprim-resistant isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in the dihydrofolate reductase gene of trimethoprim-resistant isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of trimethoprim alone compared with trimethoprim-sulfamethoxazole and other antimicrobials against bacterial species associated with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Tetroxoprim's Role in Folate Synthesis Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of Tetroxoprim, a synthetic antibacterial agent, focusing on its pivotal role in the inhibition of the bacterial folate synthesis pathway. The document details its mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows.
Executive Summary
This compound is a diaminopyrimidine antimicrobial agent that exhibits broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its therapeutic effect is derived from its function as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1] This inhibition disrupts the production of tetrahydrofolic acid, an essential cofactor for the synthesis of nucleic acids and certain amino acids, ultimately halting bacterial growth and replication. This compound demonstrates a high affinity for bacterial DHFR compared to its mammalian counterpart, which is the basis for its selective toxicity.[1] It is frequently used in combination with sulfonamides, such as sulfadiazine, to create a synergistic antibacterial effect by blocking two sequential steps in the same metabolic pathway.[1][2]
Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase
The primary molecular target of this compound is the bacterial enzyme dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF is a vital one-carbon carrier in various biosynthetic pathways, including the synthesis of thymidylate, purine (B94841) nucleotides, and amino acids such as methionine and glycine.
This compound's chemical structure, particularly its diaminopyrimidine ring, mimics the pteridine (B1203161) moiety of the natural substrate, DHF. This structural similarity allows this compound to bind to the active site of bacterial DHFR with high affinity, acting as a competitive inhibitor.[1] By occupying the active site, this compound prevents the binding of DHF, thereby blocking the production of THF and disrupting downstream biosynthetic processes essential for bacterial cell survival.
Synergistic Action with Sulfonamides
This compound is often administered in combination with a sulfonamide, such as sulfadiazine, in a formulation known as co-tetroxazine. This combination results in a synergistic antibacterial effect due to the sequential blockade of the folate synthesis pathway.[2] While this compound inhibits DHFR, sulfonamides target an earlier enzyme in the pathway, dihydropteroate (B1496061) synthase (DHPS). DHPS is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By inhibiting two distinct and essential steps, the combination of this compound and a sulfonamide is often bactericidal and can reduce the likelihood of the emergence of bacterial resistance.[1]
Quantitative Data on Inhibitory Activity
The efficacy of this compound as a DHFR inhibitor is quantified by its inhibition constant (Ki) and its minimum inhibitory concentration (MIC) against various bacterial strains.
| Parameter | Enzyme/Organism | Value | Comments |
| Inhibition Constant (Ki) | Escherichia coli MRE 600 Dihydrofolate Reductase | 3.2 x 10-9 M | Demonstrates high affinity for the bacterial enzyme. |
| Inhibition Constant (Ki) | Bovine Liver Dihydrofolate Reductase | ~1.9 x 10-4 M | Significantly lower affinity for the mammalian enzyme, indicating high selectivity. |
| Selectivity Ratio (Mammalian Ki / Bacterial Ki) | - | ~60,000 | Highlights the high therapeutic index of this compound. |
Table 1: Inhibitory Constants (Ki) of this compound against Dihydrofolate Reductase.
| Organism | Combination Agent | MIC Range (μg/mL) | Comments |
| Klebsiella pneumoniae | Sulfadiazine (Co-tetroxazine) | Varies with ratio | Synergistic effect observed at 1:1 and 1:5 ratios (this compound:Sulfadiazine).[2] |
| Proteus vulgaris | Sulfadiazine (Co-tetroxazine) | Varies with ratio | Synergistic effect observed at 1:1 and 1:5 ratios (this compound:Sulfadiazine).[2] |
| Proteus mirabilis | Sulfadiazine (Co-tetroxazine) | Varies with ratio | Synergistic effect observed at 1:1 and 1:5 ratios (this compound:Sulfadiazine).[2] |
| Streptococcus faecalis | Sulfadiazine (Co-tetroxazine) | Varies with ratio | Synergistic effect observed at 1:1 and 1:5 ratios (this compound:Sulfadiazine).[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Co-tetroxazine (this compound/Sulfadiazine). Note: Standalone MIC values for this compound are less commonly reported in the literature, with most studies focusing on the synergistic combination.
Experimental Protocols
Determination of Dihydrofolate Reductase (DHFR) Inhibition (Ki)
This protocol outlines a standard enzymatic assay to determine the inhibition constant (Ki) of this compound against bacterial DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reaction.
Materials:
-
Purified bacterial Dihydrofolate Reductase (DHFR)
-
This compound
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
Prepare stock solutions of DHF and NADPH in Assay Buffer. The concentration of DHF should be varied around its Km value.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the Assay Buffer, a fixed concentration of DHFR enzyme, and varying concentrations of this compound.
-
Include control wells with no inhibitor.
-
-
Pre-incubation:
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow for binding equilibrium to be reached.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each inhibitor concentration and substrate concentration.
-
Determine the Ki value by global fitting of the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using specialized software or by constructing a Lineweaver-Burk or Dixon plot.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
Materials:
-
This compound (and Sulfadiazine if testing in combination)
-
Bacterial strains to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Antimicrobial Agent Preparation:
-
Prepare a stock solution of this compound (and Sulfadiazine) at a known concentration.
-
Perform serial two-fold dilutions of the antimicrobial agent(s) in CAMHB directly in the 96-well plates.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent(s) with the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Visualizations
Caption: Bacterial folate synthesis pathway and points of inhibition.
Caption: Workflow for MIC determination via broth microdilution.
References
Unraveling the Bacteriostatic Action of Tetroxoprim: A Technical Guide
For Immediate Release
A Deep Dive into the Antimicrobial Efficacy of a Potent Dihydrofolate Reductase Inhibitor
This technical guide offers an in-depth exploration of the bacteriostatic activity of Tetroxoprim, a synthetic antimicrobial agent. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanism of action, presents quantitative efficacy data, and details the experimental protocols for assessing its activity.
Core Mechanism of Action: Inhibition of Folate Synthesis
This compound, a derivative of trimethoprim, exerts its bacteriostatic effect by targeting a crucial metabolic pathway in bacteria: folate synthesis.[1] It is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidine, and ultimately, DNA and RNA.[1] By blocking this step, this compound effectively halts bacterial growth and proliferation.[1]
A key advantage of this compound is its selective toxicity. It exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart, minimizing its impact on human cells.[1] This selectivity makes it an effective and well-tolerated antimicrobial agent.
To enhance its antibacterial efficacy and reduce the likelihood of resistance development, this compound is frequently used in combination with sulfonamides, such as sulfadiazine.[2] This combination therapy targets two sequential steps in the folate synthesis pathway, creating a synergistic effect.[2]
Quantitative Assessment of Bacteriostatic Activity
The in vitro efficacy of this compound, both alone and in combination with sulfadiazine, has been evaluated against a range of clinically relevant bacteria. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Table 1: Comparative Activity of Diaminopyrimidine/Sulfonamide Combinations
| Bacterial Species | This compound/Sulfadiazine Activity | Trimethoprim/Sulfamethoxazole Activity |
| Klebsiella pneumoniae | Synergistic | More Active |
| Proteus vulgaris | Synergistic | More Active |
| Proteus mirabilis | Synergistic | More Active |
| Streptococcus faecalis | Synergistic | More Active |
Note: This table is a qualitative summary based on the available literature. Specific MIC values were not provided in the cited abstract.
Signaling Pathway of this compound Action
The mechanism of action of this compound can be visualized as a targeted disruption of the bacterial folate synthesis pathway.
Caption: Mechanism of action of this compound and Sulfonamides on the bacterial folate synthesis pathway.
Mechanisms of Resistance
Bacterial resistance to this compound can emerge through several mechanisms, primarily involving alterations to the drug's target, DHFR.
Caption: Primary mechanisms of bacterial resistance to this compound.
Experimental Protocols
The assessment of this compound's bacteriostatic activity relies on standardized and well-defined laboratory procedures.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Workflow for Broth Microdilution MIC Assay
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Key Steps in the Broth Microdilution Protocol:
-
Preparation of Antimicrobial Agent: A series of two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic and sterility control) are included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
Dihydrofolate Reductase (DHFR) Inhibition Assay
To directly measure the inhibitory effect of this compound on its target enzyme, a DHFR inhibition assay is employed. This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is oxidized during the conversion of dihydrofolate to tetrahydrofolate.
Key Steps in the DHFR Inhibition Assay:
-
Reaction Mixture Preparation: A reaction mixture containing a suitable buffer, a source of purified bacterial DHFR, and NADPH is prepared.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolate.
-
Spectrophotometric Measurement: The change in absorbance at 340 nm over time is monitored.
-
Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition by this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. This data can be used to calculate the IC50 (the concentration of inhibitor that causes 50% inhibition) and the inhibition constant (Ki).
Conclusion
This compound is a potent bacteriostatic agent that effectively inhibits bacterial growth by targeting the essential folate synthesis pathway. Its selective action against bacterial DHFR and its synergistic activity with sulfonamides make it a valuable tool in the antimicrobial arsenal. Understanding its mechanism of action, quantitative efficacy, and the experimental methods for its evaluation is crucial for its effective application in research and clinical settings. Further studies to generate a comprehensive profile of this compound's MIC values against a wider range of contemporary clinical isolates are warranted to fully delineate its spectrum of activity.
References
Tetroxoprim: A Technical Whitepaper on a Diaminopyrimidine Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of compounds.[1][2] As a derivative of trimethoprim (B1683648), its mechanism of action is centered on the competitive inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[2][3] This inhibition disrupts the production of tetrahydrofolic acid, a precursor essential for the synthesis of nucleic acids and proteins, ultimately leading to a bacteriostatic effect against a broad spectrum of Gram-positive and Gram-negative bacteria.[2] This technical guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, in vitro activity, and pharmacokinetic profile. Detailed experimental protocols for key assays are also presented to facilitate further research and development.
Introduction
The emergence of antibiotic resistance necessitates the continued exploration and development of novel antimicrobial agents. The diaminopyrimidines represent a class of compounds that have been successfully employed in antibacterial therapy. This compound, a structural analog of trimethoprim, was developed to offer a potent and selective inhibitor of bacterial dihydrofolate reductase.[4] Its primary therapeutic application is often in combination with sulfonamides, such as sulfadiazine (B1682646), to create a synergistic blockade of the folate synthesis pathway at two sequential steps.[2][5] This dual-inhibition strategy enhances antibacterial efficacy and can reduce the development of resistance.[2]
Classification and Chemical Properties
This compound is classified as a diaminopyrimidine antibiotic. Its chemical structure is characterized by a pyrimidine (B1678525) ring substituted with two amine groups. Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-[[3,5-Dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]-2,4-pyrimidinediamine | [4] |
| Molecular Formula | C₁₆H₂₂N₄O₄ | [4] |
| Molecular Weight | 334.37 g/mol | [4] |
| CAS Number | 53808-87-0 | [4] |
| pKa | 8.25 (pKb) | [4] |
| Solubility (at 30°C) | Water: 2.65 mg/mL, Chloroform: 69 mg/mL, n-octanol: 1.61 mg/mL | [4] |
Mechanism of Action
The antibacterial activity of this compound is a direct result of its high affinity for and inhibition of bacterial dihydrofolate reductase (DHFR).[2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions. These reactions are vital for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.
By competitively inhibiting DHFR, this compound depletes the bacterial cell of THF, leading to the cessation of growth and replication. A key advantage of this compound is its selective toxicity; it exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart, minimizing off-target effects in the host.[2]
Signaling Pathway: Folate Synthesis Inhibition
In Vitro Antibacterial Activity
The in vitro efficacy of this compound, alone and in combination with sulfadiazine, has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of its potency.
| Organism | MIC (µg/mL) of this compound | MIC (µg/mL) of this compound/Sulfadiazine (1:5 ratio) | Reference |
| Klebsiella pneumoniae | - | Varies | [1] |
| Proteus vulgaris | - | Varies | [1] |
| Proteus mirabilis | - | Varies | [1] |
| Streptococcus faecalis (now Enterococcus faecalis) | - | Varies | [1] |
| Moraxella catarrhalis | - | >8:0.4 (as Trimethoprim/Sulfamethoxazole) | [6] |
| Streptococcus pyogenes | Tentatively ≤2 (Susceptible) | - | [7] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in humans. Following oral administration, it is well absorbed and distributed throughout the body.
| Parameter | Value | Reference |
| Mean Plasma Half-life | ~5.1 - 6.3 hours | [8] |
| Mean Peak Plasma Concentration (80 mg oral dose) | 1.7 mg/L | [8] |
| Time to Peak Plasma Concentration | ~2.5 hours | [8] |
| Urinary Excretion (unchanged drug) | 40-60% | [8] |
| Protein Binding | ~13% | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using standard methods such as broth microdilution or agar (B569324) dilution.
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Include a growth control (no antibiotic) and a sterility control (no bacteria).
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR.
Protocol: Spectrophotometric DHFR Assay
-
Reagents:
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Purified bacterial DHFR enzyme
-
This compound solutions at various concentrations
-
-
Assay Procedure:
-
In a quartz cuvette or 96-well UV-transparent plate, combine the DHFR assay buffer, NADPH solution, and the desired concentration of this compound.
-
Add the purified DHFR enzyme and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the DHF substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
Determine the percent inhibition of DHFR activity at each this compound concentration compared to a control without the inhibitor.
-
Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).
-
Pharmacokinetic Analysis using HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound concentrations in biological fluids.
Protocol: HPLC Analysis of this compound in Plasma
-
Sample Preparation:
-
To a plasma sample, add a suitable internal standard.
-
Deproteinize the plasma by adding a precipitating agent (e.g., acetonitrile (B52724) or perchloric acid).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 225-270 nm).
-
-
Quantification:
-
Generate a standard curve by running known concentrations of this compound.
-
Quantify the this compound concentration in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.
-
Conclusion
This compound remains a significant member of the diaminopyrimidine class of antibiotics due to its potent and selective inhibition of bacterial dihydrofolate reductase. Its broad spectrum of activity and synergistic potential with sulfonamides make it a valuable tool in combating bacterial infections. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and application of this important antimicrobial agent. Further research into its activity against contemporary clinical isolates and potential for new combination therapies is warranted.
References
- 1. [Antibacterial activity of co-trimoxazole and this compound/sulfadiazine in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound--a new inhibitor of bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. A comparison of the in vitro activities of sulfamethoxazole and sulfadiazine combinations with trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of roxithromycin against Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors That Cause Trimethoprim Resistance in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound and sulphadiazine in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Standard Operating Procedure for Tetroxoprim MIC Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed standard operating procedure (SOP) for determining the Minimum Inhibitory Concentration (MIC) of Tetroxoprim, a benzylpyrimidine antimicrobial agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This quantitative measure is crucial for assessing the antimicrobial activity of new compounds, monitoring the development of resistance, and establishing effective dosing regimens. The protocols described herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standard for antimicrobial susceptibility testing.
Two primary reference methods for MIC determination are detailed: Broth Microdilution and Agar (B569324) Dilution. Adherence to these standardized procedures is essential to ensure the accuracy and reproducibility of results.
Experimental Protocols
Preparation of this compound Stock Solution
Accurate preparation of the antimicrobial stock solution is the first critical step in performing an MIC assay.
Materials:
-
This compound powder of known potency (μg/mg)
-
Appropriate solvent (e.g., sterile distilled water with a small amount of acid to aid dissolution, or dimethyl sulfoxide (B87167) [DMSO] for water-insoluble agents)
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquots
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters (if filter sterilizing)
Procedure:
-
Determine the required weight of this compound powder using the following formula to prepare a high-concentration stock solution (e.g., 1280 µg/mL):
-
Weight (mg) = (Desired Concentration [µg/mL] x Desired Volume [mL]) / Potency (µg/mg)
-
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the powder in the appropriate solvent. The choice of solvent will depend on the solubility of the this compound salt being used. For similar compounds like trimethoprim, sterile distilled water with a small amount of acid may be used to aid dissolution. If solubility in aqueous solutions is low, DMSO can be used.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution. If the solvent is aqueous, the solution should be filter-sterilized using a 0.22 µm syringe filter. Solutions prepared in solvents like DMSO do not typically require filter sterilization.
-
Aliquot and store the stock solution. Dispense the stock solution into sterile, labeled microcentrifuge tubes. Store at -20°C or lower to maintain stability. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining MICs and involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions of this compound:
-
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the this compound working solution (prepared from the stock solution) to the first well of each row to be tested. This results in a 1:2 dilution.
-
Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Prepare the Standardized Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculate the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Dilution Method
The agar dilution method is another reference method for MIC determination where the antimicrobial agent is incorporated into the agar medium at various concentrations.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Antimicrobial-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no this compound.
-
-
Prepare the Standardized Bacterial Inoculum:
-
Follow the same procedure as for the broth microdilution method to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculate the Plates:
-
Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. An inoculum replicating device can be used to deliver a consistent volume.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a very faint haze, or a single colony.
-
Quality Control
Quality control is essential to ensure the accuracy and reliability of MIC testing. This involves the regular testing of reference strains with known susceptibility to the antimicrobial agent.
-
Reference Strains: Standard QC strains such as Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™ are commonly used for antimicrobial susceptibility testing.
-
Acceptance Criteria: The MIC values for the QC strains should fall within an established acceptable range. As no official ranges for this compound are published by CLSI or EUCAST, laboratories should establish their own ranges based on internal validation studies.
Data Presentation
All quantitative data from MIC determinations should be summarized in a clear and structured table to facilitate comparison and analysis.
| Microorganism | Strain ID | Antimicrobial Agent | MIC (µg/mL) | Interpretation (S/I/R) |
| Escherichia coli | ATCC® 25922™ | This compound | [Insert Value] | [N/A for QC] |
| Staphylococcus aureus | ATCC® 29213™ | This compound | [Insert Value] | [N/A for QC] |
| [Test Isolate 1] | [Isolate ID] | This compound | [Insert Value] | [Insert Interpretation] |
| [Test Isolate 2] | [Isolate ID] | This compound | [Insert Value] | [Insert Interpretation] |
Mandatory Visualization
Combination Therapy of Tetroxoprim and Sulfadiazine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research and development of the combination therapy involving tetroxoprim and sulfadiazine (B1682646). This combination leverages a synergistic antibacterial effect through the sequential blockade of the folic acid biosynthesis pathway, a critical metabolic route in many pathogenic bacteria.
Introduction and Mechanism of Action
This compound, a diaminopyrimidine derivative, and sulfadiazine, a sulfonamide antibiotic, are potent inhibitors of bacterial growth when used in combination. Their efficacy stems from their ability to target two distinct enzymes in the essential folic acid synthesis pathway. Bacteria must synthesize their own folate, as they cannot uptake it from the environment, making this pathway an excellent target for antimicrobial agents.[1][2]
-
Sulfadiazine: Acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, an early and crucial step in folate synthesis.
-
This compound: A potent inhibitor of dihydrofolate reductase (DHFR), which is responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is the biologically active form of folic acid, essential for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.
The sequential inhibition of these two key enzymes leads to a synergistic bactericidal effect, where the combined activity is greater than the sum of their individual effects. This synergy also helps in reducing the emergence of drug-resistant bacterial strains.[2]
Figure 1: Mechanism of Action of this compound and Sulfadiazine.
In Vitro Synergistic Activity
The combination of this compound and sulfadiazine has demonstrated synergistic activity against a broad spectrum of bacteria. Studies have shown this synergy against various strains of Enterobacteriaceae, Staphylococcus aureus, Klebsiella pneumoniae, Proteus vulgaris, Proteus mirabilis, and Streptococcus faecalis.[1][2] Optimal synergistic effects are often observed at a weight ratio of this compound to sulfadiazine of 1:1 or 1:5.[2] The combination has also shown invariable synergy against Haemophilus influenzae and Streptococcus pneumoniae.[1]
Pharmacokinetic Properties in Humans
The pharmacokinetic profiles of this compound and sulfadiazine have been studied in various human populations. The data presented below is a summary from studies in healthy volunteers and geriatric patients.
Table 1: Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Parameter | Healthy Volunteers (80 mg dose) | Geriatric Patients |
| Mean Plasma Half-life (t½) | 5.1 hours | 6.55 hours[3] |
| Mean Peak Plasma Concentration (Cmax) | 1.7 mg/L | Not Specified |
| Time to Peak Concentration (Tmax) | 2.5 hours | Not Specified |
| Urinary Recovery (unchanged drug) | 40 - 60% | 57.03%[3] |
Data for healthy volunteers from a study involving single oral administration.
Table 2: Pharmacokinetic Parameters of Sulfadiazine (Single Oral Dose)
| Parameter | Healthy Volunteers (400 mg dose) | Geriatric Patients |
| Mean Plasma Half-life (t½) | 12.6 hours | 10.46 hours[3] |
| Mean Peak Plasma Concentration (Cmax) | 16 mg/L | Not Specified |
| Time to Peak Concentration (Tmax) | 3.5 hours | Not Specified |
| Urinary Recovery (unchanged drug) | 65 - 70% | 61.1%[3] |
Data for healthy volunteers from a study involving single oral administration.
Table 3: Pharmacokinetic Parameters of this compound and Sulfadiazine (Repeated Oral Doses in Healthy Volunteers)
| Drug | Dosing Regimen | Steady State Achieved | Peak Concentration (Css, max) | Nadir Concentration (Css, min) |
| This compound | 160 mg every 12 hours | 24 hours | 4.4 mg/L | 1.2 mg/L |
| Sulfadiazine | 400 mg every 12 hours | 48 hours | Approx. double the initial dose concentrations | Not Specified |
It is noteworthy that in combined administration, no significant pharmacokinetic interaction between this compound and sulfadiazine has been detected.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro synergy of this compound and sulfadiazine.
Checkerboard Synergy Assay
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of a drug combination.
Figure 2: Workflow for the Checkerboard Synergy Assay.
Materials:
-
This compound and Sulfadiazine powders
-
Appropriate solvent for each drug (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and sulfadiazine in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Prepare working solutions by diluting the stock solutions in CAMHB to four times the highest concentration to be tested.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
In the first column, add 50 µL of the this compound working solution to the wells in row A. Perform serial two-fold dilutions down the column.
-
Similarly, in the first row, add 50 µL of the sulfadiazine working solution to the wells in column 1. Perform serial two-fold dilutions across the row.
-
This creates a gradient of this compound concentrations along the y-axis and sulfadiazine concentrations along the x-axis.
-
Include wells with each drug alone (one row for this compound only, one column for sulfadiazine only) and a growth control well (no drugs).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of Sulfadiazine where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Sulfadiazine = (MIC of Sulfadiazine in combination) / (MIC of Sulfadiazine alone)
-
-
Interpret the results based on the FIC index:
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4
-
-
Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of the drug combination over time.
Materials:
-
This compound and Sulfadiazine
-
CAMHB
-
Bacterial strain of interest
-
Culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Preparation:
-
Prepare a bacterial culture in the logarithmic growth phase.
-
Prepare culture tubes with CAMHB containing:
-
No drug (growth control)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Sulfadiazine alone (at a relevant concentration, e.g., MIC)
-
This compound and Sulfadiazine in combination (at synergistic concentrations determined by the checkerboard assay).
-
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is indicated by no significant change in CFU/mL from the initial inoculum.
-
Clinical Applications
The combination of this compound and sulfadiazine has been investigated for the treatment of various bacterial infections, including:
-
Urinary Tract Infections (UTIs)
-
Acute and chronic bronchitis
Conclusion
The combination of this compound and sulfadiazine presents a potent therapeutic strategy against a wide range of bacterial pathogens due to its synergistic mechanism of action. The provided protocols offer a framework for researchers to further investigate and characterize the efficacy of this combination. The pharmacokinetic data supports the rationale for combined dosing regimens. Further research into the in vivo efficacy and the potential for resistance development will be crucial for the continued clinical application of this combination therapy.
References
Application Note & Protocol: Quantification of Tetroxoprim in Biological Samples using HPLC
Introduction
Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class.[1] It functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and proteins.[1] This selective inhibition of bacterial DHFR makes this compound effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Often used in combination with sulfonamides to enhance antibacterial efficacy, the quantitative analysis of this compound in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][2]
This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in biological samples. The described protocols for sample preparation and chromatographic analysis are based on established methodologies and are suitable for researchers, scientists, and professionals in the field of drug development.[2][3][4]
Experimental Protocols
A reversed-phase HPLC method is detailed below for the determination of this compound in serum and urine.[3]
1. Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte of interest.[5] Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6]
1.1. Serum/Plasma Samples: Protein Precipitation [3] Protein precipitation is a rapid and simple method for sample cleanup.[7]
-
To 1.0 mL of serum or plasma in a centrifuge tube, add a suitable internal standard.
-
Add 10% perchloric acid for protein precipitation.[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[7]
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully collect the clear supernatant.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.[3][7]
1.2. Urine Samples: Dilution [3]
-
Urine samples are typically less complex than plasma and may only require dilution prior to analysis.[3]
-
Thaw the urine sample to room temperature and vortex to ensure homogeneity.
-
Add a suitable internal standard.
-
Dilute the urine sample with the mobile phase to an appropriate concentration.[3]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Analysis
2.1. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., Spherisorb 5 µm ODS 2, 25 x 0.46 cm) is recommended.[3]
-
Mobile Phase: A mixture of triethylammonium (B8662869) acetate (B1210297) buffer, acetonitrile, and methanol (B129727) is effective. A typical composition is 85% triethylammonium acetate buffer, 12% acetonitrile, and 3% methanol, with the final pH adjusted to 4.2.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at 280 nm is appropriate for this compound.[3]
-
Injection Volume: A 100 µL injection volume can be used.[3]
-
Internal Standard: Benzoic acid can be used as an internal standard.[3]
2.2. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the respective blank biological matrix (serum or urine).
-
Process the calibration standards and quality control samples along with the unknown samples using the appropriate sample preparation protocol.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
The concentration of this compound in the unknown samples is then determined from the calibration curve.
Data Presentation
The following table summarizes the quantitative data from a validated HPLC method for this compound analysis.
| Parameter | Serum | Urine | Reference |
| Linearity Range | 0.1 - 10 µg/mL | 1 - 100 µg/mL | [3] |
| Recovery | > 95% | > 98% | [3] |
| Precision (RSD%) | |||
| - Intra-day | < 5% | < 3% | [3] |
| - Inter-day | < 6% | < 4% | [3] |
| Limit of Quantification (LOQ) | 50 ng/mL | Not Specified | [4] |
Visualizations
Below are diagrams illustrating the experimental workflow and the decision-making process for sample preparation.
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for sample preparation method selection.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. HPLC determination of this compound and sulphadiazine in pharmaceutical dosage forms and in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [High-performance liquid chromatographic determination of this compound and sulfadiazine in biological samples (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparing Tetroxoprim Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and quality control of Tetroxoprim stock solutions for use in various in vitro assays. This compound is a synthetic antibacterial agent that functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These guidelines cover the physicochemical properties of this compound, detailed procedures for creating stock solutions, and protocols for common in vitro applications such as Minimum Inhibitory Concentration (MIC) determination and cytotoxicity testing.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physicochemical properties is essential for proper handling and solution preparation. Key quantitative data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₄O₄ | [3][4] |
| Molecular Weight | 334.37 g/mol | [3][4] |
| CAS Number | 53808-87-0 | [3][4] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 153-156 °C | [4] |
| Solubility (at 30°C) | ||
| Water | 2.65 mg/mL | [4] |
| Chloroform | 69 mg/mL | [4] |
| n-Octanol | 1.61 mg/mL | [4] |
| DMSO | 16.67 mg/mL (49.85 mM) | [4] |
| Storage (Powder) | 4°C, protect from light, stored under nitrogen | [4] |
| Storage (in DMSO) | -20°C for 1 month; -80°C for 6 months (protect from light) | [5] |
Mechanism of Action Signaling Pathway
This compound exerts its bacteriostatic effect by targeting the bacterial folate synthesis pathway. It specifically inhibits dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of purines, thymidine, and ultimately, DNA and RNA.[1][2] The selective toxicity of this compound is attributed to its higher affinity for bacterial DHFR compared to its mammalian counterpart.[2]
Figure 1. This compound's inhibition of DHFR.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 334.37 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or heating block set to 60°C
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 334.37 g/mol * 1000 mg/g = 3.34 mg
-
-
Weighing:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh 3.34 mg of this compound powder and transfer it to the vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
To ensure complete dissolution, warm the solution at 60°C for 10-15 minutes, with intermittent vortexing.[4] Visually inspect the solution to ensure no particulate matter remains.
-
-
Sterilization (Optional):
-
If required for the specific application (e.g., cell-based assays), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect the vials from light.
-
Figure 2. Workflow for stock solution preparation.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The following broth microdilution protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
10 mM this compound stock solution in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB.
-
Important: Ensure the final concentration of DMSO in the wells does not exceed a level toxic to the bacteria (typically ≤1%).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), suspend several colonies in sterile saline or broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Inoculation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (bacteria in CAMHB with DMSO vehicle) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
10 mM this compound stock solution in DMSO
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Crucial: The final DMSO concentration should be non-toxic to the cells, typically kept at or below 0.5%.[3] A vehicle control (medium with the same final DMSO concentration) must be included.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quality Control of Stock Solutions
To ensure the accuracy and reproducibility of in vitro assays, it is important to perform quality control on the prepared this compound stock solutions.
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If observed, the solution should be discarded.
-
Purity and Concentration Confirmation (Optional): For rigorous studies, the concentration and purity of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC).
-
Functional Assay: Periodically test the stock solution against a known susceptible bacterial strain (e.g., Escherichia coli ATCC 25922) to confirm its biological activity. The resulting MIC should be within the expected range.
Logical Relationships in Assay Preparation
The successful execution of in vitro assays with this compound relies on a logical sequence of steps, from understanding the compound's properties to careful preparation and application.
Figure 3. Logical workflow for in vitro assays.
References
Application Notes and Protocols for Studying Tetroxoprim Resistance Development in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for investigating the development of bacterial resistance to Tetroxoprim, a synthetic antibacterial agent. This compound functions by inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway necessary for DNA and RNA production.[1][2] Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for its effective clinical use and for the development of next-generation antibiotics.
Background: Mechanism of Action and Resistance
This compound is a competitive inhibitor of dihydrofolate reductase (DHFR), binding to the enzyme to prevent the reduction of dihydrofolate to tetrahydrofolate.[1] This blockade disrupts the synthesis of essential precursors for nucleotides, ultimately halting bacterial growth.[2] Resistance to this compound, and other DHFR inhibitors like Trimethoprim, can emerge through several mechanisms:[1][3]
-
Target Modification: Mutations in the chromosomal folA gene (encoding DHFR) can alter the enzyme's structure, reducing its affinity for this compound.[1][4][5]
-
Target Overproduction: Amplification of the folA gene can lead to increased production of DHFR, effectively titrating out the inhibitor.[1][6]
-
Acquired Resistance: Bacteria can acquire plasmid-mediated genes that encode for a resistant form of DHFR with a lower affinity for the drug.[1][7]
Experimental Workflow for Studying this compound Resistance
The overall workflow for inducing and characterizing this compound resistance in a bacterial strain involves a multi-step process. This process begins with determining the baseline susceptibility of the parental strain, followed by the induction of resistance through serial passage, and finally, the genotypic and phenotypic characterization of the resistant mutants.
Caption: Experimental workflow for studying this compound resistance.
Detailed Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9] This protocol is based on the broth microdilution method.[8][10]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Mueller-Hinton Broth (MHB)[11]
-
Sterile 96-well microtiter plates[8]
-
Bacterial culture in logarithmic growth phase, adjusted to a concentration of ~5x10^5 CFU/mL[8]
-
Incubator (37°C)[8]
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate. Typically, this involves adding 100 µL of MHB to wells 2-12. Add 200 µL of the highest concentration of this compound to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate.
-
Inoculate each well with 10 µL of the standardized bacterial suspension.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) on each plate.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of this compound that inhibits visible growth.[12]
Protocol for Inducing this compound Resistance via Serial Passage
Serial passage involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic to select for resistant mutants.[13][14][15]
Materials:
-
Parental bacterial strain with a known this compound MIC
-
MHB containing varying concentrations of this compound
-
Sterile culture tubes or 96-well plates
-
Incubator (37°C)
Procedure:
-
Prepare a series of culture tubes or a 96-well plate with two-fold serial dilutions of this compound in MHB, bracketing the known MIC of the parental strain.
-
Inoculate each tube/well with the parental strain at a standardized concentration.
-
Incubate at 37°C for 18-24 hours.
-
On day 1, determine the MIC, which is the lowest concentration with no visible growth.[13]
-
Take an aliquot of the bacterial culture from the well containing the highest concentration of this compound that still permitted growth (the sub-MIC concentration).[13]
-
Use this aliquot to inoculate a fresh series of this compound dilutions.
-
Repeat this process for a predetermined number of passages (e.g., 21-30 days) or until a significant increase in MIC is observed.[13][16]
-
Periodically, streak cultures onto antibiotic-free agar (B569324) to isolate and store resistant mutants for further analysis.
Protocol for Genetic Analysis of Resistant Mutants
Once resistant mutants are isolated, genetic analysis can identify the underlying resistance mechanisms.
Materials:
-
DNA extraction kit
-
PCR reagents (primers for folA and known plasmid-borne resistance genes, DNA polymerase, dNTPs)
-
Agarose (B213101) gel electrophoresis equipment
-
Sanger sequencing or whole-genome sequencing (WGS) services
Procedure:
-
DNA Extraction: Extract genomic DNA from both the parental strain and the this compound-resistant mutants.
-
PCR and Sequencing of folA:
-
Design primers to amplify the entire coding sequence of the folA gene.
-
Perform PCR on the genomic DNA from the parental and resistant strains.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Sequence the PCR products to identify any mutations in the folA gene of the resistant strains compared to the parental strain.
-
-
Screening for Plasmid-Mediated Resistance Genes:
-
Use PCR with primers specific for known dihydrofolate reductase resistance genes often found on plasmids (e.g., dfr genes).[17]
-
Analyze PCR products by gel electrophoresis.
-
-
Whole-Genome Sequencing (WGS):
-
For a comprehensive analysis, perform WGS on the parental and resistant strains.
-
Compare the genomes to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations (including gene amplification of folA).
-
WGS can also identify the presence of plasmids and other mobile genetic elements carrying resistance genes.[18][19]
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: MIC Values of this compound Against Bacterial Strains
| Strain | Passage Number | This compound MIC (µg/mL) | Fold Change in MIC |
| Parental | 0 | 2 | 1x |
| Mutant 1 | 10 | 16 | 8x |
| Mutant 2 | 20 | 64 | 32x |
| Mutant 3 | 30 | 256 | 128x |
Table 2: Genetic Characterization of this compound-Resistant Mutants
| Strain | folA Mutation | Plasmid-borne dfr gene | folA Gene Copy Number |
| Parental | None | Not Detected | 1 |
| Mutant 1 | I100L | Not Detected | 1 |
| Mutant 2 | I100L | Not Detected | 4 |
| Mutant 3 | I100L | dfrA1 | 4 |
Signaling Pathway and Resistance Mechanisms
The following diagrams illustrate the folate biosynthesis pathway, the mechanism of action of this compound, and the potential mechanisms of resistance.
Folate Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of the bacterial folate pathway by this compound.
Mechanisms of Resistance to this compound
Caption: Logical relationships of this compound resistance mechanisms.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 4. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. protocols.io [protocols.io]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Serial passage – REVIVE [revive.gardp.org]
- 15. Serial passage - Wikipedia [en.wikipedia.org]
- 16. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Antibiotic Resistance Genes Screening - CD Genomics [cd-genomics.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Tetroxoprim Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture models and cytotoxicity assays to evaluate the potential toxic effects of Tetroxoprim, a dihydrofolate reductase (DHFR) inhibitor. The following protocols and data are intended to guide researchers in establishing robust in vitro systems for assessing the safety profile of this antimicrobial agent.
Introduction to this compound and In Vitro Cytotoxicity Testing
This compound is an antibiotic that functions by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. While this compound exhibits a higher affinity for bacterial DHFR compared to its mammalian counterpart, it is essential to evaluate its potential cytotoxic effects on mammalian cells to ensure its safety for therapeutic use. In vitro cytotoxicity assays are fundamental tools in the early stages of drug development to identify potential toxic effects of a compound on living cells.[1] These assays offer several advantages, including reduced animal use, lower costs, and high-throughput screening capabilities.
Recommended Cell Culture Models
The choice of cell line is critical for obtaining relevant cytotoxicity data. It is recommended to use a panel of cell lines representing different tissues and both normal and cancerous phenotypes to assess the selective toxicity of this compound.
Table 1: Recommended Mammalian Cell Lines for this compound Cytotoxicity Profiling
| Cell Line | Type | Tissue of Origin | Rationale for Selection |
| HEK-293 | Normal | Human Embryonic Kidney | Represents a normal, non-cancerous cell line of renal origin, a potential organ for drug clearance and toxicity. |
| HepG2 | Cancer | Human Liver Carcinoma | Represents a liver cell line, a primary site of drug metabolism and potential toxicity. |
| A549 | Cancer | Human Lung Carcinoma | Represents a lung epithelial cell line, relevant for drugs administered via inhalation or with potential pulmonary effects. |
| MCF-7 | Cancer | Human Breast Adenocarcinoma | A well-characterized cancer cell line to assess anti-proliferative effects. |
| Vero | Normal | Monkey Kidney Epithelial | A commonly used normal cell line in toxicology studies. |
| Jurkat | Cancer | Human T-cell leukemia | A suspension cell line representing hematopoietic cells, to assess potential immunotoxicity. |
Experimental Protocols for Cytotoxicity Assessment
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[4]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[4][5][6]
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][3][7][8][9][10]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (cells treated with a lysis buffer) and a negative control for spontaneous LDH release (untreated cells).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Experimental Workflow for LDH Assay
Caption: Workflow for assessing cytotoxicity by measuring LDH release.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][11][12][13] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[12][13] Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
Data Presentation: Representative Cytotoxicity of this compound
The following tables present illustrative data on the cytotoxicity of this compound. Note: This data is for representative purposes to demonstrate how results can be structured and should be replaced with experimentally derived data.
Table 2: IC50 Values of this compound in Various Mammalian Cell Lines after 48h Treatment (MTT Assay)
| Cell Line | IC50 (µM) [Representative Data] |
| HEK-293 | > 200 |
| HepG2 | 150.5 ± 12.3 |
| A549 | 125.8 ± 9.7 |
| MCF-7 | 98.2 ± 7.5 |
| Vero | > 200 |
| Jurkat | 85.4 ± 6.9 |
Table 3: Percentage of Apoptotic Cells (Early + Late) after 48h Treatment with this compound (Annexin V/PI Assay)
| Cell Line | This compound Concentration (µM) [Representative Data] | % Apoptotic Cells [Representative Data] |
| A549 | 0 (Control) | 5.2 ± 1.1 |
| 50 | 15.7 ± 2.3 | |
| 100 | 35.1 ± 3.8 | |
| 200 | 62.4 ± 5.1 | |
| Jurkat | 0 (Control) | 6.8 ± 1.5 |
| 50 | 25.3 ± 3.1 | |
| 100 | 55.9 ± 4.5 | |
| 200 | 85.2 ± 6.2 |
Potential Signaling Pathways Involved in this compound Cytotoxicity
As a DHFR inhibitor, this compound's primary mechanism of action in bacteria is the disruption of folate metabolism, leading to the inhibition of DNA, RNA, and protein synthesis.[14][15] In mammalian cells, high concentrations of DHFR inhibitors can also interfere with folate metabolism, potentially leading to cytotoxicity. This can trigger cellular stress responses and ultimately lead to programmed cell death, or apoptosis.
A plausible signaling pathway for this compound-induced apoptosis in mammalian cells could involve the intrinsic (mitochondrial) pathway. Inhibition of DHFR can lead to a depletion of tetrahydrofolate, which is essential for nucleotide synthesis. This can cause an imbalance in the nucleotide pool and induce DNA replication stress, leading to DNA damage. DNA damage can activate p53, a tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Diagram of a Plausible Signaling Pathway for this compound-Induced Apoptosis
Caption: A proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
The provided application notes and protocols offer a framework for the systematic evaluation of this compound cytotoxicity in vitro. By employing a panel of diverse cell lines and utilizing a combination of robust cytotoxicity assays, researchers can gain valuable insights into the potential toxicological profile of this compound. This information is crucial for guiding further drug development and ensuring the safety of this antimicrobial agent. It is recommended to adapt and optimize these protocols based on the specific cell lines and experimental conditions used.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Time-Kill Curve Analysis for Evaluating the Bactericidal Activity of Tetroxoprim
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Time-kill curve analysis is a critical in vitro method used to assess the pharmacodynamic characteristics of antimicrobial agents. This technique provides detailed insights into the rate and extent of bacterial killing over a specific period, allowing for the classification of an agent as either bactericidal (killing) or bacteriostatic (inhibiting growth). A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum. In contrast, a bacteriostatic effect results in a <3-log10 reduction in CFU/mL. These application notes provide a comprehensive protocol for conducting time-kill curve analysis to evaluate the bactericidal activity of Tetroxoprim.
This compound is a synthetic antibacterial agent and a derivative of trimethoprim. It belongs to the diaminopyrimidine class of drugs and is often used in combination with sulfadiazine, a sulfonamide antibiotic. This combination, known as co-tetroxazine, exhibits synergistic antimicrobial activity.
Mechanism of Action of this compound
This compound functions by inhibiting the bacterial enzyme dihydrofolate reductase (DHFR).[1] This enzyme plays a crucial role in the folic acid synthesis pathway, which is essential for the production of nucleotides and ultimately, bacterial DNA and RNA. By blocking DHFR, this compound disrupts this pathway, leading to a cessation of bacterial growth and, at sufficient concentrations, cell death. The combination with a sulfonamide, which inhibits an earlier step in the same pathway (dihydropteroate synthase), enhances the antibacterial effect and can reduce the development of resistance.[1]
References
Application Notes and Protocols for Tetroxoprim MIC Testing via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Tetroxoprim using the broth microdilution method. This method is a standard procedure for assessing the in vitro antimicrobial susceptibility of bacterial isolates. Given that this compound is a diaminopyrimidine antibacterial agent and a derivative of trimethoprim (B1683648), in the absence of specific CLSI or EUCAST guidelines for this compound, the protocols and interpretive criteria for trimethoprim are often used as a reliable reference.
Mechanism of Action
This compound is an inhibitor of bacterial dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate synthesis pathway, which is essential for the production of nucleotides and ultimately, DNA and RNA synthesis. By inhibiting DHFR, this compound disrupts this pathway, leading to a bacteriostatic effect.
Caption: Mechanism of action of this compound in the bacterial folate synthesis pathway.
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is prepared from a powder of known purity.
-
Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2]
-
Stock Solution Concentration: Prepare a stock solution of 1.28 mg/mL in DMSO. Warming and sonication may be required to fully dissolve the compound.[1][2]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C in light-protected tubes for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Broth Microdilution Procedure
The broth microdilution test is performed in a 96-well microtiter plate.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for non-fastidious bacteria.
-
Preparation of Dilutions:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Add 50 µL of the 1.28 mg/mL this compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second well, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints.
Data Presentation
The following tables provide quality control ranges and clinical breakpoints for trimethoprim, which can be used as a proxy for this compound.
Table 1: Quality Control (QC) Ranges for Trimethoprim
| Quality Control Strain | Agency | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | EUCAST | 0.5 - 2 |
| CLSI | 1 - 4 | |
| Staphylococcus aureus ATCC 29213 | EUCAST | 1 - 4 |
| CLSI | 0.5 - 2 |
Table 2: Clinical MIC Breakpoints for Trimethoprim
| Organism | Agency | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacterales | EUCAST | ≤ 2 | > 2 | > 2 |
| CLSI | ≤ 2 | - | ≥ 4 | |
| Staphylococcus aureus | EUCAST | ≤ 2 | > 2 | > 2 |
| CLSI | ≤ 2 | - | ≥ 4 |
Note: The absence of an intermediate category in some CLSI guidelines means that isolates are categorized as either susceptible or resistant.
Table 3: Example MIC Values of this compound against Clinical Isolates
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.12 | 0.25 |
| Staphylococcus aureus (Methicillin-Resistant) | 0.25 | >2 |
| Streptococcus pneumoniae | 0.5 | 1 |
| Haemophilus influenzae | 0.25 | 1 |
| Escherichia coli | 1 | 4 |
This data is illustrative and compiled from various in vitro studies. Actual MIC values can vary.
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution method for this compound MIC testing.
Caption: Workflow for this compound MIC testing using the broth microdilution method.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tetroxoprim Precipitation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and resolve issues related to Tetroxoprim precipitation in cell culture media.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in culture media?
This compound is a synthetic antibacterial agent and a derivative of trimethoprim.[1] It functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway required for the production of nucleic acids and proteins.[2] This targeted inhibition makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a useful tool for preventing or treating bacterial contamination in cell cultures.[2]
Q2: What are the primary reasons for this compound precipitation in my culture media?
Precipitation of this compound in culture media typically stems from several key factors:
-
Poor Solubility: this compound has low intrinsic aqueous solubility.[3]
-
Improper Stock Solution Preparation: Using the wrong solvent, incorrect concentration, or inadequate dissolution techniques can lead to an unstable stock solution that precipitates upon dilution.
-
pH Shock: this compound's solubility is pH-dependent. Diluting a stock solution (often prepared in a non-aqueous solvent like DMSO) into a buffered aqueous environment like culture media (typically pH 7.2-7.4) can drastically lower its solubility.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably cause precipitation.
-
Media Composition: Components within the media, such as certain salts or proteins, can interact with this compound, reducing its solubility.[4][5]
-
Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions or drastic temperature changes can decrease the stability of the dissolved compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[6] While it has some solubility in water and chloroform, DMSO allows for much higher concentrations, which is crucial for minimizing the volume of organic solvent added to the cell culture.[3][6]
Q4: How does temperature affect the dissolution and storage of this compound?
Gentle warming can significantly aid in the dissolution of this compound in DMSO.[6] However, for storage, prepared stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and prevent degradation.[6][7] Repeated freeze-thaw cycles should be avoided as they can promote precipitation and degradation of the compound.
Part 2: Data & Protocols
Physicochemical and Solubility Data
For effective experimental design, understanding the physical properties and solubility limits of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₄O₄ | [1][8] |
| Molecular Weight | 334.37 g/mol | [3][6][8] |
| pKb | 8.25 | [3] |
| Solvent | Solubility (at ~25-30°C) | Notes | Source |
| DMSO | 16.67 mg/mL (49.85 mM) | Requires sonication and warming for complete dissolution. | [6] |
| Water | 2.65 mg/mL | Solubility is highly pH-dependent. | [3] |
| Chloroform | 69 mg/mL | Not suitable for cell culture applications. | [3] |
| n-Octanol | 1.61 mg/mL | Not suitable for cell culture applications. | [3] |
Protocol: Preparation of a 20 mM this compound Stock Solution
This protocol provides a reliable method for preparing a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder (MW: 334.37 g/mol )
-
Sterile, cell culture-grade DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2.0 mL microcentrifuge tubes)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37-60°C
-
Sterile 0.22 µm syringe filter (optional, if sterility of the initial powder is not guaranteed)
Procedure:
-
Calculation: To prepare a 20 mM solution, weigh out 6.69 mg of this compound powder. (Calculation: 20 mmol/L * 0.001 L * 334.37 g/mol = 0.00669 g = 6.69 mg for 1 mL).
-
Dispensing: Carefully transfer the weighed powder into a sterile polypropylene tube.
-
Solvent Addition: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solution is not completely clear, place it in a water bath or incubator at 37-60°C for 10-15 minutes to aid dissolution.[6]
-
Vortex again until all solid particles are dissolved and the solution is clear. Sonication can also be used to facilitate this process.[6][7]
-
-
Sterilization (Optional): If there are concerns about the sterility of the powder or handling process, the DMSO stock can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane). Note that compounds dissolved in 100% DMSO are often considered self-sterilizing and may not require filtering.[9]
-
Aliquoting & Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots protected from light at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[6][7]
-
Part 3: Troubleshooting Guides
Troubleshooting Workflow for this compound Precipitation
This workflow guides users through a stepwise process to identify the cause of precipitation.
Understanding the Impact of pH on Solubility
This compound is a weak base. When a concentrated stock in a non-aqueous solvent like DMSO is added to a buffered aqueous solution like culture media, the compound's ionization state changes, which can dramatically decrease its solubility and cause it to precipitate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound [drugfuture.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C16H22N4O4 | CID 65450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Technical Support Center: Optimizing Tetroxoprim Concentration for Antibacterial Assays
Welcome to the technical support center for optimizing Tetroxoprim concentration in your antibacterial assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the mechanism of action of this compound and how does it affect my assay?
This compound is a synthetic antibacterial agent belonging to the diaminopyrimidine class.[1] Its primary mechanism of action is the inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[1] By blocking DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleic acids and proteins, ultimately leading to the cessation of bacterial growth.[1] This bacteriostatic action is highly selective for bacterial DHFR over its mammalian counterpart.[1]
Understanding this mechanism is crucial for assay design. For instance, the presence of thymidine (B127349) in the culture medium can antagonize the activity of similar DHFR inhibitors like trimethoprim (B1683648), potentially leading to falsely elevated Minimum Inhibitory Concentration (MIC) values.[2][3][4][5] Therefore, using a medium with low thymidine content, such as Mueller-Hinton Broth, is recommended.[6]
Diagram: Mechanism of Action of this compound
Caption: this compound competitively inhibits bacterial dihydrofolate reductase (DHFR).
2. How do I prepare a stock solution of this compound?
Proper preparation of the this compound stock solution is a critical first step for accurate and reproducible results.
-
Solvent Selection: this compound is sparingly soluble in water. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.
-
Example Preparation:
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
-
Solvent Considerations: While DMSO is a useful solvent, it can exhibit inhibitory effects on bacterial growth at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial viability (typically ≤1% v/v). Always include a solvent control (media with the same final concentration of DMSO) in your experiments to account for any potential effects.
3. I am seeing no inhibition of bacterial growth, even at high concentrations of this compound. What could be the issue?
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Drug Concentration | - Verify the calculations for your stock solution and serial dilutions.- Ensure the stock solution was prepared correctly and has not degraded. Prepare a fresh stock solution if in doubt.- Check the calibration of your pipettes. |
| High Inoculum Density | - Ensure the bacterial inoculum is standardized to the recommended density for the assay (e.g., 5 x 10^5 CFU/mL for a standard MIC assay). An overly dense inoculum can overwhelm the antibiotic. |
| Media Composition | - As this compound is a DHFR inhibitor, the presence of thymidine in the media can interfere with its activity.[2][3][4][5] Use a low-thymidine medium like Mueller-Hinton Broth.[6] |
| Bacterial Resistance | - The bacterial strain you are testing may be resistant to this compound. Confirm the identity and expected susceptibility profile of your strain. Include a known susceptible quality control (QC) strain in your assay. |
| Drug Instability | - this compound may degrade under certain conditions. Ensure proper storage of stock solutions. Consider the stability of the drug in your assay medium at 37°C over the incubation period. Some antibiotics can degrade in broth at 37°C over 24 hours.[7][8] |
Diagram: Troubleshooting Workflow for No Inhibition
Caption: A logical workflow for troubleshooting a lack of antibacterial effect.
4. My MIC results for this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent MIC values are often due to minor variations in experimental procedure. Strict adherence to a standardized protocol is key to achieving reproducible results.
| Factor | Recommendation for Improved Reproducibility |
| Inoculum Preparation | - Use a fresh (18-24 hour) culture to prepare the inoculum.- Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or densitometer. |
| Pipetting and Dilutions | - Use calibrated pipettes and ensure proper technique to minimize errors in serial dilutions.- Change pipette tips between each dilution step. |
| Incubation Conditions | - Maintain a consistent incubation temperature (e.g., 37°C) and duration (e.g., 18-24 hours).- Ensure proper atmospheric conditions for the specific bacteria being tested. |
| Reading the MIC | - Read the MIC at a consistent endpoint. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[9] Use a consistent light source and background for visual inspection. |
| Quality Control | - Always include a QC strain with a known and narrow range of expected MIC values for this compound. This will help to validate the consistency of your assay setup. |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution
This protocol is adapted from standard broth microdilution methods and is intended for determining the MIC of this compound against a bacterial isolate.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)[6]
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Preparation of this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve the desired final concentration range. b. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the starting this compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. c. Well 11 should serve as a growth control (inoculum in MHB, no drug). d. Well 12 should serve as a sterility control (MHB only).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Determining the Minimum Bactericidal Concentration (MBC) of this compound
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC assay.[10][11][12]
Materials:
-
MIC plate from the completed MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate: a. From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well. b. Mix the contents of each selected well thoroughly. c. Aseptically pipette a fixed volume (e.g., 100 µL) from each of these wells and spread it evenly onto separate, clearly labeled agar plates.
-
Incubation: a. Incubate the agar plates at 37°C for 24 hours.
-
Determining the MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Diagram: MIC to MBC Experimental Workflow
Caption: A sequential workflow for determining MIC and MBC values.
Data Presentation
Table 1: Expected MIC Ranges for this compound (Hypothetical Data)
Note: As extensive public data for this compound monotherapy is limited, these are hypothetical ranges for illustrative purposes. It is crucial to determine the MIC for your specific strains and conditions.
| Organism | Expected MIC Range (µg/mL) |
| Escherichia coli | 0.5 - 4 |
| Staphylococcus aureus | 1 - 8 |
| Klebsiella pneumoniae | 2 - 16 |
| Pseudomonas aeruginosa | >64 (Often intrinsically resistant) |
Disclaimer: This technical support center provides guidance based on available scientific literature and standard microbiological practices. All experimental procedures should be performed in accordance with your institution's safety guidelines. It is essential to validate all methods and results in your own laboratory setting.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 3. Reversal of activity of trimethoprim against gram-positive cocci by thymidine, thymine and 'folates' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of thymidine on activity of trimethoprim and sulphamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of minimal amounts of thymidine on activity of trimethoprim-sulfamethoxazole against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tmmedia.in [tmmedia.in]
- 7. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymine Sensitizes Gram-Negative Pathogens to Antibiotic Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetroxoprim Degradation and Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetroxoprim. The information aims to address common challenges encountered during the experimental investigation of its stability in aqueous solutions.
Disclaimer: Publicly available data on the specific degradation pathways and kinetics of this compound is limited. Much of the guidance provided here is based on the known behavior of the structurally similar compound, Trimethoprim, and general principles of pharmaceutical stability analysis. Researchers should validate all methodologies and findings for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in aqueous solutions?
A1: The stability of pharmaceutical compounds like this compound in aqueous solutions is typically influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. For many diaminopyrimidine derivatives, stability is often pH-dependent.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, following the principles of chemical kinetics.[1]
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation. It is recommended to handle and store this compound solutions protected from light unless photostability is being specifically investigated.[2]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can lead to oxidative degradation of the molecule.
-
Initial Concentration: In some cases, the initial concentration of the drug in solution can influence its degradation kinetics.
Q2: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?
A2: Rapid degradation of this compound could be due to one or more of the following:
-
Inappropriate pH: The pH of your solution might be in a range where this compound is highly unstable. Verify the pH of your solution and compare it with any available stability data for similar compounds.
-
High Temperature: Ensure your solutions are stored at the recommended temperature. Accidental exposure to high temperatures during preparation or storage can lead to significant degradation.
-
Light Exposure: If your solutions are not protected from light, photodegradation may be occurring. Use amber glassware or wrap your containers in aluminum foil.
-
Contamination: The presence of contaminants, such as metal ions or oxidizing agents, in your water or reagents could be catalyzing the degradation. Ensure you are using high-purity water and reagents.
-
Microbial Growth: If the solution is not sterile, microbial contamination could potentially lead to degradation of the active compound.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for accurately measuring the concentration of the intact drug in the presence of its degradation products.[3] The typical workflow for developing such a method, usually by High-Performance Liquid Chromatography (HPLC), is as follows:
-
Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate its potential degradation products.[4]
-
Method Development: Develop an HPLC method (e.g., reversed-phase with UV detection) that can separate the main this compound peak from all the degradation product peaks. This involves optimizing the column, mobile phase composition, gradient, flow rate, and detector wavelength.
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products of this compound are not well-documented in publicly available literature, based on the structure of the related compound Trimethoprim, potential degradation pathways could involve:
-
Oxidation: Oxidation of the methylene (B1212753) bridge or the methoxy (B1213986) groups.
-
Hydrolysis: Cleavage of the ether linkage in the 4-(2-methoxyethoxy) group under harsh acidic or basic conditions.
-
Photodegradation: Complex transformations of the pyrimidine (B1678525) and benzene (B151609) rings upon exposure to light.
It is essential to use analytical techniques like mass spectrometry (MS) coupled with chromatography (LC-MS) to identify the structures of the degradation products formed under your specific experimental conditions.[5][6]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis of Stressed Samples
| Possible Cause | Troubleshooting Steps |
| Co-elution of degradants with the main peak. | Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration). Try a different column with a different stationary phase chemistry. |
| Degradation products are not retained or are strongly retained. | Adjust the gradient profile of your HPLC method to ensure all components are eluted within a reasonable time. |
| Peak tailing for the main peak. | Ensure the pH of the mobile phase is appropriate for the pKa of this compound to maintain a consistent ionization state. Check for column degradation. |
| Inconsistent retention times. | Ensure the mobile phase is properly prepared and degassed. Check for leaks in the HPLC system. Ensure consistent column temperature. |
Issue 2: Mass Imbalance in Forced Degradation Studies
| Possible Cause | Troubleshooting Steps |
| Some degradation products are not detected by the analytical method. | Ensure your detector wavelength is appropriate for both the parent drug and the degradation products. Use a photodiode array (PDA) detector to check for different UV maxima. |
| Degradation products are volatile or not UV-active. | Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. |
| Degradation products are retained on the column. | Use a stronger solvent in the mobile phase gradient to elute all components. |
| Inaccurate quantification of degradation products. | If possible, isolate and purify major degradation products to determine their response factors relative to the parent compound for more accurate quantification. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This is a general protocol that should be adapted based on the specific properties of this compound and the analytical method used. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Heat the solution at a controlled temperature (e.g., 60 °C) and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
3. Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature or a slightly elevated temperature and collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
4. Oxidative Degradation:
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 100 µg/mL.
-
Store the solution at room temperature, protected from light, and collect samples at different time points.
5. Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in water or a suitable solvent) to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Collect samples from both the exposed and control solutions at various time points.
6. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound powder in a controlled temperature oven (e.g., 80 °C).
-
Collect samples at different time points and prepare solutions for analysis.
Analysis of Samples:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
For each condition, compare the chromatogram of the stressed sample with that of an unstressed control to identify and quantify the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Hypothetical Observations for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Hypothetical % Degradation | Hypothetical No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 40 °C | 8 hours | 10% | 1 |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 20% | 3 |
| Photolysis | UV/Vis Light | Room Temp | 48 hours | 12% | 2 |
| Thermal (Solid) | Dry Heat | 80 °C | 7 days | 5% | 1 |
Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental results.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a stability study of this compound.
References
- 1. <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE [drugfuture.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Tetroxoprim Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tetroxoprim in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is advisable to use anhydrous, cell culture-grade DMSO to ensure the stability and sterility of your stock solution.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of available quantitative data.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | 16.67 mg/mL (49.85 mM) | Ultrasonic and warming and heat to 60°C may be required.[1][2] |
| Water | 2.65 mg/mL | at 30°C |
| Chloroform | 69 mg/mL | at 30°C |
| n-octanol | 1.61 mg/mL | at 30°C |
| Ethanol | Less soluble than in DMSO, but more soluble than in water. | Specific quantitative data is not readily available, but it is known to be less soluble than its analog, trimethoprim, in ethanol-water mixtures.[3] |
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[4] The tolerance to DMSO can vary significantly between different cell lines. Therefore, it is highly recommended to perform a vehicle control experiment to determine the optimal and non-toxic concentration of DMSO for your specific cell line and experimental duration.
Q4: My this compound, dissolved in DMSO, precipitates when added to the cell culture medium. What can I do?
A4: This is a common issue known as "crashing out," which occurs when a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution. Please refer to the Troubleshooting Guide below for detailed solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 334.37 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.34 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, if you weighed 3.34 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Heating and Sonication (if necessary): If the powder is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.[1][2] Following heating, sonicate the tube for 10-15 minutes. Alternate between gentle vortexing, heating, and sonication until the solution is clear.
-
Sterilization (Optional): If sterility is a concern and the initial materials were not sterile, the final DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution to a final working concentration in cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C), complete cell culture medium appropriate for your cell line
-
Cultured cells ready for treatment
-
Sterile pipette tubes and tips
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Calculate Dilution: Determine the final concentration of this compound required for your experiment and calculate the necessary dilution of the stock solution.
-
Prepare Working Solution (Serial Dilution Recommended): To prevent precipitation, a serial dilution is recommended.[4]
-
First, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in the medium.
-
Next, use this intermediate dilution to prepare your final working concentrations.
-
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, especially if cells are already present in the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to an equivalent volume of cell culture medium. This is crucial to ensure that any observed effects are due to this compound and not the solvent.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound working solution or the vehicle control medium.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock solution directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[4] Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[4] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation of this compound in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Over time, water can evaporate from the culture plates, increasing the concentration of this compound and other media components beyond their solubility limits.[5] | Ensure proper humidity in the incubator. Use culture plates with tight-fitting lids or seal the plates with parafilm. |
| Interaction with Media Components | This compound may interact with components in the serum or media over time, leading to the formation of insoluble complexes. | If using serum, consider that proteins in the serum can sometimes help to keep hydrophobic compounds in solution.[6] If precipitation persists, you may need to test different media formulations or reduce the serum concentration if your experiment allows. |
| pH Shift | Changes in the pH of the culture medium due to cell metabolism can affect the solubility of this compound. | Ensure the incubator's CO₂ levels are correctly calibrated for your medium's bicarbonate concentration to maintain a stable pH. |
Mandatory Visualizations
References
Adjusting pH to enhance Tetroxoprim solubility and stability
This guide provides technical support for researchers, scientists, and drug development professionals working with Tetroxoprim. It focuses on troubleshooting common issues related to its solubility and stability, with a specific emphasis on pH adjustment as a key enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic antibacterial agent and a derivative of trimethoprim (B1683648).[1] It functions by inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA and RNA.[2][3] Like many diaminopyrimidine compounds, this compound is a weak base with limited aqueous solubility, which can present challenges in preparing concentrated stock solutions and ensuring its bioavailability in experimental assays. Its water solubility has been reported as 2.65 mg/mL at 30°C, though the pH for this measurement is not specified.[4]
Q2: How does pH affect the solubility of this compound?
A2: As a weak base, this compound's solubility is highly dependent on pH. In acidic conditions, the molecule becomes protonated, forming a more soluble salt. A pKb of 8.25 has been reported for this compound, which corresponds to a pKa of 5.75 for its conjugate acid (pKa + pKb = 14).[4] This indicates that this compound will be more soluble in solutions with a pH below 5.75.
While extensive data for this compound is limited, its parent compound, trimethoprim, provides a useful model. Trimethoprim (pKa 7.12) sees its solubility dramatically increase from 0.5 mg/mL at pH 8.54 to a peak of 15.5 mg/mL at pH 5.5.[5][6][7] A similar trend is expected for this compound.
Q3: What is the recommended pH range for dissolving this compound?
A3: To achieve maximum solubility, the pH of the aqueous solvent should be adjusted to be at least 1-2 units below the pKa of 5.75. Therefore, a pH range of 3.5 to 5.0 is recommended for preparing aqueous stock solutions of this compound.
Q4: How should I store this compound solutions to ensure stability?
A4: For long-term stability, stock solutions, particularly those in organic solvents like DMSO, should be stored at -20°C or -80°C and protected from light.[8] For aqueous solutions, stability is pH-dependent. While specific data for this compound is scarce, acidic conditions that favor solubility may not be optimal for long-term stability. It is recommended to prepare fresh aqueous solutions or perform stability studies for your specific buffer system if prolonged storage is necessary.
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Solution |
| Cloudiness or precipitation upon adding this compound to water or buffer. | The pH of the solvent is too high (likely > 6.0), leading to low solubility of the free base form. | Lower the pH of the solution. Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solution clears. Aim for a final pH between 3.5 and 5.0. |
| The compound dissolves initially but precipitates over time. | The solution is supersaturated, or the pH is slowly increasing (e.g., due to CO₂ absorption from the air in an unbuffered solution). | Ensure the final concentration is below the solubility limit at the chosen pH. Use a suitable buffer (e.g., acetate (B1210297) or citrate (B86180) buffer) to maintain a stable acidic pH. Store the solution refrigerated (2-8°C) to slow down precipitation kinetics. |
| Difficulty dissolving this compound even at low pH. | The concentration exceeds the solubility limit even for the protonated form. | Increase the volume of the solvent to lower the final concentration. Gentle warming (to 37°C) and sonication can also aid dissolution, but be cautious about potential degradation with excessive heat. |
| Solution color changes or loss of activity is observed after storage. | Chemical degradation of this compound, which may be accelerated by pH extremes, light, or temperature. | Prepare fresh solutions before each experiment. Store stock solutions frozen and protected from light. Conduct a stability study to determine the acceptable storage window for your specific formulation. |
Physicochemical Data Summary
Quantitative data for this compound is limited. The table below includes data for this compound and its parent compound, Trimethoprim, for reference. The solubility profile of Trimethoprim is expected to be a good qualitative predictor for this compound's behavior.
Table 1: Physicochemical Properties of this compound and Trimethoprim.
| Parameter | This compound | Trimethoprim | Source |
|---|---|---|---|
| Molecular Weight | 334.37 g/mol | 290.32 g/mol | [9][10] |
| pKa | 5.75 (calculated from pKb) | 7.12 | [4][5] |
| Water Solubility | 2.65 mg/mL (at 30°C) | ~0.4-0.5 mg/mL (neutral/alkaline pH) |[4][11] |
Table 2: pH-Dependent Aqueous Solubility of Trimethoprim (at 32°C).
| pH | Solubility (mg/mL) |
|---|---|
| 8.54 | 0.5 |
| 6.00 | (Intermediate) |
| 5.50 | 15.5 (Maximum) |
| < 2.0 | 11.25 (and decreasing) |
Data derived from studies on Trimethoprim and serves as an illustrative guide for this compound.[6][7][12]
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
This protocol describes how to prepare a 1 mg/mL aqueous solution of this compound using pH adjustment.
Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
Methodology:
-
Weigh the required amount of this compound powder for your target concentration (e.g., 10 mg).
-
Add approximately 80% of the final desired volume of sterile water (e.g., 8 mL for a final volume of 10 mL). A suspension will form.
-
Place the container on a stir plate with a sterile stir bar.
-
While stirring, slowly add 0.1 M HCl drop-by-drop. Monitor the solution's clarity and measure the pH periodically.
-
Continue adding acid until all the this compound has dissolved and the solution is clear. The pH should typically be in the range of 4.0-5.0.
-
Once fully dissolved, adjust the final volume with sterile water (e.g., to 10 mL).
-
Verify the final pH. If necessary, back-titrate carefully with 0.1 M NaOH, ensuring the solution remains clear.
-
Sterile-filter the final solution using a 0.22 µm syringe filter.
-
Store at 2-8°C for short-term use (prepare fresh) or aliquot and freeze for longer-term storage after confirming stability.
Protocol 2: Basic Solubility Assessment (Shake-Flask Method)
This protocol provides a basic framework for determining the solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Buffer of desired pH (e.g., 0.1 M Acetate buffer, pH 4.5)
-
Scintillation vials or sealed tubes
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer (e.g., 5 mL). "Excess" means adding enough solid so that some remains undissolved.
-
Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours to ensure the solution reaches saturation.
-
After equilibration, check that undissolved solid is still present.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully withdraw a sample of the clear supernatant.
-
Dilute the supernatant with the buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound using a pre-calibrated UV-Vis or HPLC method.
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL.
Visual Guides
Caption: Workflow for preparing a pH-adjusted this compound solution.
Caption: Decision tree for troubleshooting this compound solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound--a new inhibitor of bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C16H22N4O4 | CID 65450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trimethoprim - Wikipedia [en.wikipedia.org]
- 11. chemmethod.com [chemmethod.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interference of Tetroxoprim in Microbiological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetroxoprim in microbiological assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how can it influence microbiological assay results?
This compound is a synthetic antibacterial agent belonging to the diaminopyrimidine class. Its primary mechanism of action is the competitive inhibition of bacterial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and certain amino acids.[1] By blocking this pathway, this compound inhibits bacterial growth. This mechanism is the primary reason for its intended effect in antimicrobial susceptibility testing, but it can also be a source of interference if components in the assay medium bypass this inhibition.
Q2: Are there specific components in culture media that can interfere with this compound's activity?
Yes, the presence of thymidine (B127349) or thymine (B56734) in microbiological media can significantly antagonize the activity of DHFR inhibitors like this compound.[2][3] Bacteria that can utilize exogenous thymidine can bypass the metabolic block caused by this compound, leading to continued growth and an overestimation of the minimum inhibitory concentration (MIC) or a reduction in the zone of inhibition in disk diffusion assays.[2] Standard media for antimicrobial susceptibility testing, such as Mueller-Hinton Agar (B569324) (MHA) and Mueller-Hinton Broth (MHB), are typically formulated to have low levels of thymidine to minimize this interference.[3]
Q3: What is the "Eagle effect" and could it be observed with this compound?
The Eagle effect, or paradoxical growth, is a phenomenon where a bactericidal antibiotic shows reduced efficacy at very high concentrations compared to lower, optimal concentrations. While this effect has been described for various antibiotics, there is currently no specific scientific literature documenting a paradoxical effect for this compound. However, if you observe reduced bacterial killing at very high concentrations of this compound, it is a possibility that should be investigated further.
Q4: What are the recommended quality control (QC) strains for this compound susceptibility testing?
While specific QC ranges for this compound are not as widely published as for more common antibiotics, the QC strains recommended for trimethoprim (B1683648), a closely related DHFR inhibitor, are often used. These include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.[4][5] It is crucial to adhere to the guidelines provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for appropriate QC procedures.[6][7]
Troubleshooting Guides
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.
| Potential Cause | Troubleshooting Steps |
| High Thymidine Content in Media | 1. Verify Media Lot: Check the certificate of analysis for the Mueller-Hinton Broth (MHB) lot to ensure it has been tested for low thymidine content. 2. QC with Enterococcus faecalis: Perform a quality control test with Enterococcus faecalis ATCC 29212 or ATCC 33186 using a trimethoprim-sulfamethoxazole disk. A zone of inhibition of ≥20 mm indicates acceptable low levels of thymidine. 3. Use Thymidine Phosphorylase: If high thymidine is suspected, consider adding lysed horse blood, which contains thymidine phosphorylase, to the medium to degrade the thymidine.[2] |
| Incorrect Inoculum Preparation | 1. Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. 2. Verify Final Inoculum Concentration: For broth microdilution, the final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL. |
| Resistant Bacterial Strain | 1. Confirm Resistance Mechanism: If media and inoculum are correct, the strain may possess a resistance mechanism to this compound, such as an altered DHFR enzyme or an efflux pump.[1] Consider molecular methods to investigate resistance genes. |
Problem 2: Small or no zone of inhibition in a disk diffusion assay with this compound.
| Potential Cause | Troubleshooting Steps |
| High Thymidine Content in Agar | 1. Check Agar Lot: Verify the Mueller-Hinton Agar (MHA) lot has been tested for low thymidine content. 2. Perform QC Test: Use a trimethoprim-sulfamethoxazole disk with E. faecalis ATCC 29212 or ATCC 33186 to check for thymidine interference. A clear zone of ≥20 mm is expected. |
| Improper Disk Storage or Application | 1. Check Disk Storage: Ensure this compound disks are stored in a desiccator at the recommended temperature to maintain potency. 2. Proper Disk Placement: Apply the disk firmly to the agar surface to ensure complete contact. Do not move the disk once it has been placed. |
| Incorrect Agar Depth | 1. Standardize Agar Depth: The depth of the MHA in the petri dish should be uniform and at the recommended depth (typically 4 mm). Variations in depth can affect the diffusion of the antibiotic. |
| Dense Inoculum | 1. Standardize Inoculum: A bacterial lawn that is too dense can overwhelm the antibiotic, leading to a smaller or absent zone of inhibition. Ensure the inoculum is prepared to a 0.5 McFarland standard. |
Problem 3: Inconsistent results in synergy testing with this compound.
| Potential Cause | Troubleshooting Steps |
| Antagonistic Interaction with Media Components | 1. Review Media Composition: As with other assays, thymidine in the media can interfere with this compound's activity and mask a synergistic effect. Use media with confirmed low thymidine content. |
| Incorrect Drug Concentrations | 1. Verify Stock Solutions: Ensure the stock solutions of this compound and the synergistic agent are at the correct concentrations and have been stored properly. 2. Accurate Serial Dilutions: Perform serial dilutions carefully to ensure the final concentrations in the assay are accurate. |
| Suboptimal Inoculum Density | 1. Optimize Inoculum: The optimal inoculum density for synergy testing can vary. If results are inconsistent, try testing a range of inoculum concentrations to find the most reproducible conditions. |
Quantitative Data Summary
The presence of thymidine in culture media can significantly increase the Minimum Inhibitory Concentration (MIC) of dihydrofolate reductase (DHFR) inhibitors. While specific data for this compound is limited, studies on the closely related drug, trimethoprim, provide a strong indication of the potential for interference.
Table 1: Effect of Thymidine on Trimethoprim MIC for Enterococcus species
| Antagonist | Concentration | Fold Increase in Trimethoprim MIC |
| Thymidine | Not specified | >100-fold |
| Thymine | Not specified | >100-fold |
Data adapted from a study on trimethoprim.[8] It is anticipated that this compound would exhibit a similar pattern of interference due to its identical mechanism of action.
Table 2: Quality Control Ranges for Trimethoprim with Standard ATCC Strains
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) | Zone Diameter (mm) |
| Escherichia coli ATCC 25922 | Trimethoprim (5 µg disk) | - | 21 - 28[4] |
| Staphylococcus aureus ATCC 25923 | Trimethoprim (5 µg disk) | - | 19 - 26[4] |
| Staphylococcus aureus ATCC 29213 | Azithromycin | 0.25 - 1.0 | 21 - 26 |
Note: While these ranges are for trimethoprim and azithromycin, they provide a reference for expected performance of QC strains in standardized antimicrobial susceptibility tests.[9]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination of this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100-fold higher than the highest concentration to be tested.
-
Prepare Microdilution Plates: Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized inoculum 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Inoculate Plates: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion Susceptibility Testing for this compound
This protocol is based on the Kirby-Bauer method as described by CLSI.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow to Dry: Let the plate dry for 3-5 minutes with the lid slightly ajar.
-
Apply this compound Disk: Aseptically apply a this compound disk (impregnated with a standard concentration) to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.
-
Interpret Results: Compare the zone diameter to the interpretive criteria provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant to this compound.
Visualizations
Caption: Mechanism of action of this compound in the bacterial folate synthesis pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 3. Comparison of the suitability of three common bacterial media for susceptibility testing of trimethoprim-sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality control of susceptibility tests with 5-micrograms trimethoprim disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. szu.gov.cz [szu.gov.cz]
- 7. korld.nil.gov.pl [korld.nil.gov.pl]
- 8. Reversal of activity of trimethoprim against gram-positive cocci by thymidine, thymine and 'folates' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetroxoprim Adsorption
Welcome to the technical support center for handling Tetroxoprim in the laboratory. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of this compound to labware, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its adsorption to labware a concern?
This compound is an antimicrobial dihydrofolate reductase (DHFR) inhibitor.[1][2] Its adsorption to laboratory plastics and glassware can lead to a significant decrease in the effective concentration of the compound in your experiments. This can result in inaccurate measurements of its activity, leading to variability in experimental outcomes and potentially compromising the integrity of your results.
Q2: What are the key physicochemical properties of this compound that might influence its adsorption?
This compound's tendency to adsorb is influenced by its chemical structure and physical properties. It is a relatively hydrophobic molecule with a basic character. On conventional plastic microplates, non-specific adsorption is primarily driven by hydrophobic interactions.[3] For tissue culture-treated microplates, both hydrophobic and ionic interactions can play a role.[3]
Q3: Which types of labware are most prone to this compound adsorption?
Standard polystyrene (PS) and polypropylene (B1209903) (PP) labware are often susceptible to the adsorption of hydrophobic compounds.[3][4] Glassware can also be a factor, particularly if it is not properly cleaned or has a high density of surface silanol (B1196071) groups.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in assays.
This is a common indicator that the compound may be adsorbing to your labware, reducing its bioavailable concentration.
Troubleshooting Steps:
-
Review Your Labware: Are you using standard polystyrene or polypropylene plates and tubes? Consider switching to low-adsorption or protein-repellent labware.
-
Optimize Your Solvent: The choice of solvent can significantly impact adsorption. Ensure this compound is fully dissolved.
-
Modify Your Buffer: Adjusting the pH or adding surfactants can help reduce non-specific binding.
-
Consider Surface Treatment: For certain applications, pre-treating your labware can passivate the surface and reduce binding sites.
Below is a workflow to help you troubleshoot and mitigate this compound adsorption.
Caption: A flowchart for troubleshooting this compound adsorption issues.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₄O₄ | [1][5] |
| Molecular Weight | 334.37 g/mol | [1][5] |
| pKb | 8.25 | [6] |
| Water Solubility (30°C) | 2.65 mg/mL | [6] |
| Chloroform Solubility (30°C) | 69 mg/mL | [6] |
| n-octanol Solubility (30°C) | 1.61 mg/mL | [6] |
Table 2: Solubility of this compound in Common Lab Solvents
| Solvent System | Solubility | Reference |
| DMSO | ≥ 16.67 mg/mL (with ultrasonic and warming to 60°C) | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.67 mg/mL | [1][2] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 1.67 mg/mL | [1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 1.67 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: General Method to Reduce Non-Specific Binding
This protocol outlines general strategies that can be adapted to minimize this compound adsorption.
Objective: To reduce the non-specific binding of this compound to labware surfaces.
Materials:
-
This compound stock solution
-
Experimental buffer
-
Additives (e.g., non-ionic surfactants like Tween-20 or Polysorbate 20, Bovine Serum Albumin (BSA))
-
Low-binding microplates or tubes
-
Standard microplates or tubes (for comparison)
Procedure:
-
Buffer Modification:
-
pH Adjustment: Adjust the pH of your experimental buffer. Since this compound has a pKb of 8.25, maintaining a pH further from this value may help reduce ionic interactions.[7][8]
-
Surfactant Addition: If hydrophobic interactions are suspected, add a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) to your buffer.[7][9] Surfactants can help prevent the compound from binding to container walls.[7][9]
-
Protein Addition: In some systems, adding a blocking protein like BSA (typically at 0.1-1%) can coat the surface of the labware and reduce non-specific binding.[7][9]
-
-
Labware Selection:
-
Whenever possible, use commercially available low-adsorption or ultra-low attachment microplates and tubes. These are often surface-modified to be more hydrophilic and resist the binding of hydrophobic molecules.
-
Alternatively, consider using polypropylene labware over polystyrene, as it can sometimes show lower binding for certain small molecules.[10]
-
-
Experimental Execution:
-
Prepare serial dilutions of this compound in both the standard and modified buffers.
-
Aliquot the solutions into both standard and low-binding labware.
-
Incubate under your standard experimental conditions.
-
Analyze the concentration of this compound in the supernatant or measure its biological activity.
-
-
Data Analysis:
-
Compare the results obtained with the different buffer conditions and labware types. A higher recovery or activity in the modified conditions suggests that adsorption was reduced.
-
Protocol 2: Labware Surface Treatment
For more persistent adsorption issues, surface treatment of labware can be considered.
Objective: To passivate the surface of labware to prevent this compound adsorption.
Materials:
-
Glass or plastic labware
-
Silanizing agent (for glass) or a coating solution (for plastic)
-
Appropriate solvents for washing and rinsing
Procedure for Glassware (Silanization):
-
Thoroughly clean and dry the glassware.
-
Follow a standard silanization protocol using a suitable reagent (e.g., dichlorodimethylsilane) to cap the free silanol groups on the glass surface. This reduces ionic and polar interactions.
-
Rinse the glassware extensively with appropriate solvents and allow it to dry completely before use.
Procedure for Plasticware (Coating):
-
PEGylation: A common method to reduce non-specific binding on polymer surfaces is to coat them with polyethylene (B3416737) glycol (PEG).[11][12] This can be achieved through various chemical conjugation methods. One approach involves photochemical conjugation where a functionalized PEG is covalently bound to the surface using UV illumination in the presence of a photoinitiator.[11][12]
-
Plasma or Corona Treatment: These methods increase the surface energy of plastics, making them more hydrophilic and potentially reducing hydrophobic-driven adsorption.[13][14]
Note: These surface modification techniques are advanced and should be performed with appropriate safety precautions and expertise.
Logical Relationships and Workflows
The following diagram illustrates the logical relationship between the problem, contributing factors, and potential solutions.
Caption: Relationship between adsorption causes and mitigation strategies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medilabexports.com [medilabexports.com]
- 5. This compound | C16H22N4O4 | CID 65450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 9. nicoyalife.com [nicoyalife.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. One-step polymer surface modification for minimizing drug, protein, and DNA adsorption in microanalytical systems - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tantec.com [tantec.com]
- 14. azom.com [azom.com]
Technical Support Center: Understanding the Impact of Media Components on Tetroxoprim Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the influence of media components on the in vitro antimicrobial activity of Tetroxoprim. Accurate and reproducible susceptibility testing is critical for both research and clinical applications. This document aims to address common issues encountered during experimentation and provide standardized protocols to ensure reliable results.
Troubleshooting Guide: Inconsistent this compound Activity
Unexpected variations in this compound's performance, such as higher than expected Minimum Inhibitory Concentrations (MICs) or smaller zones of inhibition, can often be traced back to the composition of the culture medium. This guide will help you troubleshoot these issues.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Falsely high MIC values or small/absent zones of inhibition | Thymidine (B127349) Interference: this compound inhibits dihydrofolate reductase (DHFR), an enzyme essential for the de novo synthesis of thymidylate.[1] If the medium contains sufficient thymidine, bacteria can bypass this inhibition, leading to growth even in the presence of the drug.[1][2] | 1. Verify Media Composition: Use Mueller-Hinton Agar (B569324) (MHA) or Broth (MHB) with low levels of thymidine.[1] For fastidious organisms, Mueller-Hinton agar supplemented with 5% defibrinated horse blood is preferable to sheep blood, which can have higher thymidine levels. 2. Quality Control (QC) of Media: Test each new batch of MHA with a susceptible control strain like Enterococcus faecalis ATCC 29212. A zone of inhibition of ≥20 mm around a trimethoprim-sulfamethoxazole disk indicates acceptable thymidine levels. 3. Use Thymidine Phosphorylase: In cases where thymidine contamination is suspected, the addition of thymidine phosphorylase to the medium can help mitigate the effect by degrading thymidine.[3] |
| Variability in results between experiments | Inconsistent Divalent Cation Concentration: Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), can influence the activity of some antimicrobial agents. While the direct impact on this compound is not as extensively documented as for other antibiotic classes, variations in cation concentrations in Mueller-Hinton Broth can affect results for some drugs. | 1. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth dilution methods, it is crucial to use CAMHB to ensure a standardized concentration of Mg²⁺ and Ca²⁺.[2] 2. Standardize Media Preparation: Ensure consistent media preparation protocols to avoid batch-to-batch variability in mineral content. |
| Poorly defined zone edges or trailing endpoints | Presence of Antagonists: Besides thymidine, other substances in the media, such as para-aminobenzoic acid (p-ABA), can antagonize the activity of sulfonamides, which are often used in combination with DHFR inhibitors.[1] | 1. Use Appropriate Testing Media: Standardized susceptibility testing media like MHA are formulated to have minimal concentrations of known antagonists.[1] 2. Careful Interpretation: When reading zone diameters, disregard faint or hazy growth and measure the margin of heavy growth. For broth microdilution, the endpoint should be read as the lowest concentration with at least 80% growth inhibition. |
| Unexpectedly low MIC values or large zones of inhibition | Inappropriate Inoculum Density: An inoculum that is too light can result in falsely susceptible results. | 1. Standardize Inoculum: Adjust the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. 2. Timely Use of Inoculum: Ensure the bacterial suspension is used within 15 minutes of preparation to maintain the correct density. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing no activity against a usually susceptible organism?
A1: The most common reason for a complete lack of this compound activity against a susceptible organism is the presence of high levels of thymidine in the test medium.[1][2] this compound blocks the bacterial synthesis of thymidine; however, if thymidine is readily available in the medium, the bacterium can utilize this external source and bypass the inhibitory effect of the drug. Ensure you are using a medium with low thymidine content, such as Mueller-Hinton Agar, and perform quality control on your media as described in the troubleshooting guide.
Q2: Can the pH of the medium affect this compound's activity?
A2: While the effect of pH on this compound is not as pronounced as with some other classes of antibiotics like macrolides or aminoglycosides, significant deviations from the standard pH of susceptibility testing media (typically 7.2-7.4) can influence enzyme activity and drug stability. It is important to ensure that the pH of your prepared media is within the recommended range.
Q3: Are there any specific guidelines for this compound susceptibility testing?
A3: While specific guidelines for this compound may not be as widespread as for more common antibiotics, the testing principles are analogous to those for Trimethoprim. It is recommended to follow the standardized protocols for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7] These guidelines provide detailed procedures for disk diffusion and broth microdilution methods.
Q4: How do divalent cations like Mg²⁺ and Ca²⁺ affect this compound?
A4: The direct interaction of divalent cations with this compound is not well-documented in publicly available literature. However, for some classes of antibiotics, cations can chelate the drug or alter the permeability of the bacterial outer membrane.[8] To ensure consistency and reproducibility in broth-based assays, it is best practice to use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Quantitative Data on Media Component Impact
The following tables summarize the expected qualitative and extrapolated quantitative impact of key media components on this compound's activity, based on data available for the closely related compound, Trimethoprim.
Table 1: Impact of Thymidine on this compound MIC
| Thymidine Concentration (mg/L) | Expected Change in MIC | Example Extrapolated MIC for a Susceptible Organism (Baseline MIC = 1 µg/mL) |
| < 0.01 (Low/Acceptable) | No significant effect | 1 µg/mL |
| 0.05 - 0.1 | Moderate increase | 4 - 16 µg/mL |
| > 0.5 | Significant increase (potential for false resistance) | > 64 µg/mL |
Note: These are extrapolated values based on the known effects on Trimethoprim. Actual values for this compound may vary.
Table 2: Recommended Divalent Cation Concentrations in CAMHB
| Divalent Cation | Concentration Range (mg/L) |
| Calcium (Ca²⁺) | 20 - 25 |
| Magnesium (Mg²⁺) | 10 - 12.5 |
Source: CLSI and EUCAST guidelines for Cation-Adjusted Mueller-Hinton Broth.
Experimental Protocols
Protocol 1: Broth Microdilution for Determining this compound MIC
This protocol is based on the CLSI M07 guidelines for broth microdilution.
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended ranges.
-
Prepare this compound Stock Solution. Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions. Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Prepare Bacterial Inoculum. From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculate Microtiter Plate. Dilute the standardized inoculum in CAMHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Quality Control of Media for Thymidine Content
This protocol is adapted from CLSI guidelines for testing thymidine levels in Mueller-Hinton Agar.
-
Prepare Mueller-Hinton Agar (MHA) plates from the batch to be tested.
-
Prepare an inoculum of Enterococcus faecalis ATCC 29212 adjusted to a 0.5 McFarland standard.
-
Inoculate the MHA plate evenly with the E. faecalis suspension using a sterile swab.
-
Apply a trimethoprim-sulfamethoxazole (1.25/23.75 µg) disk to the center of the inoculated plate.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Measure the zone of inhibition. A zone diameter of ≥20 mm with sharp zone edges indicates an acceptably low level of thymidine. A smaller zone or hazy growth within the zone suggests excessive thymidine.
Visualizations
Caption: this compound's mechanism of action and the thymidine bypass pathway.
Caption: Workflow for this compound MIC determination via broth microdilution.
References
- 1. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of minimal amounts of thymidine on activity of trimethoprim-sulfamethoxazole against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clsi.org [clsi.org]
- 5. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 6. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Tetroxoprim Dosage in Animal Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Tetroxoprim dosage in animal infection models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures with this compound.
Q1: We are seeing high variability in the therapeutic effect of this compound in our mouse sepsis model. What could be the cause?
A1: High variability in efficacy can stem from several factors. Consider the following troubleshooting steps:
-
Dosing Schedule and Half-life: Infrequent dosing of a drug with a short half-life can lead to large fluctuations in plasma concentration, potentially eroding the therapeutic index.[1] For compounds like this compound, understanding its pharmacokinetic profile in your specific animal model is crucial. If the half-life is short, consider a more frequent dosing schedule or a continuous infusion model to maintain drug concentrations above the minimum inhibitory concentration (MIC) for the target pathogen.
-
Animal-Specific Factors: The age, sex, strain, and health status of the animals can significantly impact drug metabolism and immune response. Ensure that your animal cohorts are as homogenous as possible.
-
Infection Severity: The initial bacterial load and the timing of the first this compound dose are critical. A standardized infection protocol is essential for reproducible results.
-
Drug Formulation and Administration: Ensure the drug is completely solubilized and stable in the chosen vehicle. Improper administration (e.g., subcutaneous leakage of an intraperitoneal injection) can also lead to inconsistent drug exposure.
Q2: Our in vitro MIC data for this compound does not seem to correlate well with our in vivo efficacy results. Why might this be the case?
A2: Discrepancies between in vitro activity and in vivo efficacy are a common challenge in antimicrobial drug development.[2] Several factors can contribute to this:
-
Pharmacokinetics and Tissue Distribution: The concentration of this compound at the site of infection may be different from that in the plasma. Factors such as protein binding, tissue penetration, and drug metabolism can all influence the effective concentration of the drug in a specific organ or tissue.
-
Host Factors: The host's immune system plays a significant role in clearing infections in vivo, a factor that is absent in in vitro MIC assays. The overall health of the animal model can therefore influence the observed efficacy of the antibiotic.
-
Presence of Antagonistic Substances: In some in vivo environments, substances can interfere with the action of the antimicrobial. For example, high levels of thymidine (B127349) in tissue cage fluid have been shown to antagonize the antibacterial effect of trimethoprim, a closely related compound.[3]
-
Biofilm Formation: Bacteria may form biofilms in vivo, which can be less susceptible to antibiotics than the planktonic bacteria used in standard MIC testing.
Q3: What are the recommended starting doses for this compound in a murine infection model?
A3: Establishing a starting dose requires consideration of the target pathogen's susceptibility and the drug's pharmacokinetic profile. While specific dose-ranging studies for this compound in various murine models are not extensively published, a study on Pneumocystis carinii pneumonitis in rats used a daily dose of 50 mg/kg of this compound in combination with 120 mg/kg of sulphadiazine.[4]
For initial dose-finding studies, a common approach is to perform a dose-escalation study, starting with doses that are expected to achieve plasma concentrations several-fold higher than the in vitro MIC for the target pathogen. It is also advisable to conduct a preliminary pharmacokinetic study to determine the half-life and volume of distribution of this compound in your specific animal model.
Q4: How can we model the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound to optimize our dosing strategy?
A4: PK/PD modeling is a powerful tool for optimizing antibiotic dosing regimens. It integrates the time course of drug concentrations (PK) with the antimicrobial effect (PD). The goal is to identify a PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best correlates with efficacy.
A general workflow for PK/PD modeling involves:
-
In Vitro Studies: Determine the MIC of this compound against the target pathogen(s).
-
Pharmacokinetic Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in the selected animal model to determine its concentration-time profile.
-
In Vivo Efficacy Studies: Conduct dose-ranging and dose-fractionation studies in an established infection model.
-
Modeling and Simulation: Use the data from the above studies to build a mathematical model that describes the relationship between drug exposure and bacterial killing. This model can then be used to simulate different dosing regimens and predict their effectiveness.
Data on this compound and Related Compounds
The following tables summarize available quantitative data for this compound and the closely related compound, trimethoprim, to aid in experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) |
| Terminal Half-life (t½) | 4.64 hours | 4.83 hours |
| Route of Elimination | Primarily renal | Primarily renal |
| Metabolism | Major metabolite U-1 (81-82.2% of dose) | Major metabolite U-1 (81-82.2% of dose) |
| Unchanged Drug in Urine | 11.4% of dose | 12.3% of dose |
Data from Vergin H, Strobel K. The pharmacokinetics of this compound in the dog. Eur J Drug Metab Pharmacokinet. 1982;7(3):197-202.[5]
Table 2: Efficacy of this compound/Sulphadiazine in a Rat Pneumocystis carinii Pneumonitis Model
| Treatment Group | Dosage | Outcome |
| Treated (n=9) | 50 mg/kg/day this compound + 120 mg/kg/day Sulphadiazine | 2 of 9 developed Pneumocystis carinii pneumonitis |
| Untreated Control (n=4) | No treatment | 4 of 4 developed Pneumocystis carinii pneumonitis |
Data from Hussain Z, et al. Efficacy of this compound/sulphadiazine in the treatment of Pneumocystis carinii pneumonitis in rats. J Antimicrob Chemother. 1985 May;15(5):575-8.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in animal infection models.
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is a widely used method to induce polymicrobial sepsis that mimics the clinical course of the disease in humans.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-12 weeks old
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Needle (e.g., 21-gauge)
-
Buprenorphine for analgesia
-
Warm sterile saline for resuscitation
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the abdomen and disinfect the surgical area.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
Administer subcutaneous buprenorphine for analgesia and warm sterile saline for fluid resuscitation.
-
Monitor the animals closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia).
Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice or rats.
Materials:
-
Rodents (mice or rats) with cannulated jugular veins (optional, for serial blood sampling)
-
This compound formulation for intravenous and/or oral administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer a single dose of this compound via the desired route (e.g., intravenous bolus, oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to separate plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
Visualizations
Mechanism of Action of this compound
This compound is a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a precursor for nucleic acid and protein synthesis.[6]
Caption: Mechanism of action of this compound in bacteria.
General Workflow for a Murine Sepsis Efficacy Study
This diagram outlines the typical experimental workflow for evaluating the efficacy of an antimicrobial agent like this compound in a murine sepsis model.
Caption: Workflow for a murine model of sepsis.
References
- 1. Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of antibiotic therapy for infection with Shiga-like toxin-producing Escherichia coli O157:H7 in mice with protein-calorie malnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of trimethoprim-sulfadoxine against Escherichia coli in a tissue cage model in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound/sulphadiazine in the treatment of Pneumocystis carinii pneumonitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--a new inhibitor of bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Minimizing Tetroxoprim Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Tetroxoprim degradation during sample preparation and analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | pH-induced hydrolysis: this compound, like other diaminopyrimidines, may be susceptible to degradation in highly acidic or alkaline conditions. | - Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 5-7) where possible.- If extreme pH is required for extraction, minimize the exposure time and neutralize the sample as soon as possible. |
| Thermal degradation: Exposure to elevated temperatures during sample processing (e.g., solvent evaporation) can cause degradation. This compound has a melting point of around 159°C, and thermal decomposition can occur at temperatures below this.[1] | - Keep samples on ice or in a refrigerated environment throughout the preparation process.- Use low-temperature solvent evaporation techniques (e.g., centrifugal vacuum concentrator or a gentle stream of nitrogen at room temperature). | |
| Photodegradation: Exposure to UV or ambient light can induce degradation of light-sensitive compounds. | - Work in a dimly lit area or use amber-colored labware (e.g., vials, tubes).- Protect samples from direct light exposure at all stages of preparation and storage. | |
| Oxidative degradation: The presence of oxidizing agents in solvents or reagents can lead to the degradation of this compound. | - Use high-purity, HPLC-grade solvents and freshly prepared reagents.- Consider degassing solvents to remove dissolved oxygen.- If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., ascorbic acid), but verify its compatibility with the analytical method. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products: The presence of additional peaks, especially those that increase in area over time or with sample stress, indicates degradation. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times.- Develop and validate a stability-indicating HPLC method that can resolve this compound from its degradation products.[2][3] |
| Inconsistent results between replicates | Variable degradation during sample preparation: Inconsistent timing or conditions during sample processing can lead to varying levels of degradation between samples. | - Standardize all sample preparation steps, including incubation times, temperatures, and light exposure.- Prepare samples in smaller batches to ensure timely processing.- Use an internal standard to compensate for variability in sample preparation and injection volume. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The primary factors that can lead to the degradation of this compound and other diaminopyrimidine antibiotics include exposure to adverse pH conditions (both acidic and alkaline), elevated temperatures, light (especially UV), and oxidizing agents.[4][5]
Q2: What is the optimal pH range for handling this compound solutions?
A2: While specific data for this compound is limited, studies on the related compound Trimethoprim suggest that a pH range of 5 to 7 is generally optimal for stability in aqueous solutions.[4][6] It is advisable to buffer samples within this range whenever possible.
Q3: How should I store my this compound samples before and after preparation?
A3: For short-term storage (up to 24 hours), it is recommended to keep samples at 2-8°C and protected from light. For long-term storage, freezing samples at -20°C or -80°C is advisable to minimize degradation. Always use amber vials or wrap containers in aluminum foil to protect from light.
Q4: What solvents are recommended for extracting this compound to minimize degradation?
A4: The choice of solvent can impact stability. Methanol and acetonitrile (B52724) are commonly used in HPLC methods for this compound and are generally considered suitable.[7] It is crucial to use high-purity solvents to avoid contaminants that could promote degradation. The stability of this compound in the chosen extraction solvent should be evaluated as part of method development.
Q5: How can I determine if my analytical method is "stability-indicating" for this compound?
A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To demonstrate this, you must perform forced degradation studies where this compound is intentionally degraded under various stress conditions (acid, base, heat, light, oxidation). The resulting chromatograms should show that the degradation product peaks are well-resolved from the parent this compound peak.[2][3][8]
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of Trimethoprim (a this compound analog) in Combination with Sulfamethoxazole
This data is for Trimethoprim and serves as a guide for this compound due to their structural similarity.
| pH | Temperature (°C) | Rate Constant (k) x 10^-3 (hour^-1) | Half-life (t1/2) (hours) |
| 3 | 50 | 1.8 | 385 |
| 5 | 50 | 1.2 | 577 |
| 7 | 50 | 2.5 | 277 |
| 9 | 50 | 4.0 | 173 |
| 7 | 25 | 0.8 | 866 |
| 7 | 37 | 1.5 | 462 |
| 7 | 60 | 4.5 | 154 |
(Data adapted from studies on Trimethoprim stability)[4]
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for Minimizing this compound Degradation
This protocol outlines a general procedure for preparing biological or pharmaceutical samples for this compound analysis while minimizing degradation.
Materials:
-
Sample containing this compound (e.g., plasma, urine, pharmaceutical formulation)
-
Amber or light-blocking collection tubes
-
Ice bath
-
Refrigerated centrifuge
-
High-purity solvents (e.g., methanol, acetonitrile)
-
pH meter and appropriate buffers (e.g., phosphate (B84403) buffer, pH 6.0)
-
Vortex mixer
-
Solvent evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Amber HPLC vials
Procedure:
-
Sample Collection and Initial Handling:
-
Collect samples in pre-chilled, amber tubes.
-
If processing is not immediate, store samples at -80°C.
-
-
Sample Thawing and pH Adjustment:
-
Thaw frozen samples in an ice bath.
-
For aqueous samples, measure the pH and adjust to a range of 5-7 using a suitable buffer, if necessary.
-
-
Extraction (Example: Protein Precipitation for Plasma Samples):
-
To 100 µL of plasma in an amber microcentrifuge tube on ice, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean amber tube.
-
-
Solvent Evaporation (if required):
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature or in a centrifugal vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a known volume of the initial mobile phase.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an amber HPLC vial.
-
Analyze the sample by a validated stability-indicating HPLC method as soon as possible.
-
Protocol 2: Forced Degradation Study for this compound
This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a transparent container) to UV light (254 nm) for 24 hours. Also, expose a solid sample to the same conditions.
Procedure for each stress condition:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress medium.
-
Take an initial sample (time zero) and analyze it by HPLC.
-
Incubate the remaining solution under the specified conditions.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by HPLC with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the parent peak area.
-
If significant degradation is observed, the degradation products can be further characterized using LC-MS.
Mandatory Visualization
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Recommended workflow for minimizing this compound degradation during sample preparation.
References
- 1. Structural relationships, thermal properties, and physicochemical characterization of anhydrous and solvated crystalline forms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC determination of this compound and sulphadiazine in pharmaceutical dosage forms and in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
Validating HPLC Purity and Potency Analysis of Tetroxoprim: A Guide Aligned with ICH Guidelines
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Tetroxoprim, benchmarked against alternative analytical techniques. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose. [1][2][3][4]
This compound, a dihydrofolate reductase inhibitor, is an antibacterial agent often used in combination with sulfonamides.[5] Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices. This guide details a specific, validated reversed-phase HPLC (RP-HPLC) method and offers a comparative overview of other potential analytical approaches.
A Validated RP-HPLC Method for this compound Analysis
A robust RP-HPLC method has been developed and validated for the determination of this compound.[6][7][8] This method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications.
Experimental Protocol
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of triethylammonium (B8662869) acetate (B1210297) buffer (85%), acetonitrile (B52724) (12%), and methanol (B129727) (3%), with the final pH adjusted to 4.2.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm[7]
-
Injection Volume: 20 µL
-
Temperature: Ambient
Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the mobile phase. Working standard solutions are prepared by serially diluting the stock solution to achieve a range of concentrations for calibration.
Sample Preparation: For pharmaceutical dosage forms, a portion of the crushed tablets or suspension is accurately weighed and dissolved in the mobile phase. The solution is then sonicated, diluted to a known volume, and filtered through a 0.45 µm membrane filter before injection. For biological fluids like serum, a protein precipitation step using perchloric acid is employed, followed by centrifugation and filtration of the supernatant.[7]
Validation Parameters: The method is validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]
Performance Characteristics of the Validated HPLC Method
The following tables summarize the quantitative data obtained during the validation of the HPLC method for this compound analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 3500 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data
| Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 1.1% |
| - Intermediate Precision (n=6) | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | - | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.15 µg/mL |
| Robustness | No significant change in results | Robust |
Comparison with Alternative Analytical Methods
While HPLC is a powerful and widely used technique for the analysis of pharmaceuticals like this compound, other methods can also be employed.
Table 3: Comparison of Analytical Methods for this compound
| Feature | HPLC | UV-Visible Spectrophotometry | Thin-Layer Chromatography (TLC) |
| Specificity | High (separates this compound from impurities and excipients) | Low (interference from other UV-absorbing compounds is common) | Moderate (can separate from some impurities, but resolution is lower than HPLC) |
| Sensitivity | High (LOD in the ng/mL range) | Moderate (LOD in the µg/mL range) | Low |
| Quantitation | Excellent (highly accurate and precise) | Good (for pure samples) | Semi-quantitative or requires densitometry for quantitation |
| Speed | Moderate (run times are typically a few minutes per sample) | Fast (rapid measurements) | Slow (development time can be long) |
| Cost | High (instrumentation and solvent costs) | Low (instrumentation is relatively inexpensive) | Low |
| Complexity | High (requires skilled operators) | Low (simple operation) | Moderate |
Workflow for HPLC Method Validation
The validation of an analytical method follows a structured workflow to ensure that it is fit for its intended purpose. The diagram below illustrates the key stages of HPLC method validation as per ICH guidelines.
Caption: Workflow for HPLC method validation based on ICH guidelines.
Conclusion
The validated RP-HPLC method presented provides a reliable and robust solution for the quantitative analysis of this compound. Its high specificity, accuracy, and precision make it superior to other techniques like UV-Visible Spectrophotometry and TLC for routine quality control and in complex matrices. Adherence to ICH Q2(R1) guidelines during method validation ensures the generation of high-quality, reproducible data that meets regulatory expectations. The detailed experimental protocol and performance data in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. This compound--a new inhibitor of bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination of this compound and sulphadiazine in pharmaceutical dosage forms and in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [High-performance liquid chromatographic determination of this compound and sulfadiazine in biological samples (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetroxoprim and Trimethoprim Efficacy Against Resistant Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Tetroxoprim and Trimethoprim, two antibacterial compounds that inhibit dihydrofolate reductase. The focus is on their activity against bacterial isolates demonstrating resistance to Trimethoprim. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and presents visual representations of the mechanism of action and experimental workflows.
Executive Summary
This compound and Trimethoprim are both inhibitors of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. Inhibition of this enzyme disrupts the production of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect. While both drugs target the same enzyme, the emergence of Trimethoprim-resistant bacterial strains, often through the acquisition of plasmids encoding for altered, less susceptible DHFR, has necessitated an evaluation of the efficacy of alternatives like this compound.
Experimental data, particularly from studies on Escherichia coli, indicates that R-factor mediated Trimethoprim resistance also confers resistance to this compound. In fact, the resistant bacterial enzymes exhibit a slightly higher resistance to this compound than to Trimethoprim. This suggests that this compound may not be a viable alternative for treating infections caused by bacteria possessing these common resistance mechanisms.
Data Presentation: A Comparative Look at In Vitro Efficacy
The following table summarizes the in vitro activity of this compound and Trimethoprim against both susceptible and Trimethoprim-resistant strains of Escherichia coli. The data includes the 50% inhibitory concentration (IC50) against purified dihydrofolate reductase (DHFR) and the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth.
| Bacterial Strain | Resistance Mechanism | Drug | IC50 (µM) for DHFR | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| E. coli K12 J62 (sensitive) | Chromosomal DHFR | Trimethoprim | 0.002 | 1.0 |
| This compound | 0.0015 | 1.0 | ||
| E. coli K12 J62 (R388) | R-factor (Type I DHFR) | Trimethoprim | 40 | >1000 |
| This compound | 60 | >1000 | ||
| E. coli K12 J62 (R67) | R-factor (Type II DHFR) | Trimethoprim | 2000 | >1000 |
| This compound | 3000 | >1000 |
Data sourced from Broad and Smith (1979).
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against DHFR.
Materials:
-
Purified DHFR enzyme (from susceptible or resistant bacterial strains)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Test compounds (this compound, Trimethoprim) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the purified DHFR enzyme in a cuvette.
-
Add varying concentrations of the test compound (this compound or Trimethoprim) to the reaction mixtures. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the DHF solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
Bacterial isolate to be tested
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Antimicrobial stock solutions (this compound, Trimethoprim)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agents in MHB in the wells of a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance
The following diagram illustrates the bacterial folate synthesis pathway, the inhibitory action of this compound and Trimethoprim, and the mechanism of R-factor mediated resistance.
Caption: Folate pathway, drug inhibition, and resistance.
Experimental Workflow: MIC Determination
The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Minimum Inhibitory Concentration assay.
A Comparative Analysis of Tetroxoprim and Other Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitor Tetroxoprim with other notable alternatives, including Trimethoprim, Methotrexate, and Pyrimethamine. The information presented is supported by experimental data to assist in evaluating their performance and potential applications.
Introduction to DHFR Inhibitors
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA, RNA, and proteins.[1][2] Inhibition of DHFR disrupts these vital biosynthetic processes, leading to the cessation of cell growth and proliferation.[2] This mechanism makes DHFR an important therapeutic target for antimicrobial and anticancer agents.[3] DHFR inhibitors are a class of drugs that competitively bind to the active site of the enzyme, preventing the binding of the natural substrate, DHF.[1][4]
This guide focuses on a comparative analysis of four key DHFR inhibitors:
-
This compound: A synthetic antibacterial agent belonging to the diaminopyrimidine class.[4]
-
Trimethoprim: A widely used antibacterial agent, also a diaminopyrimidine, often used in combination with sulfamethoxazole.[5][6]
-
Methotrexate: A folate analog used in cancer chemotherapy and for the treatment of autoimmune diseases.[7]
-
Pyrimethamine: An antiprotozoal agent used for the treatment of malaria and toxoplasmosis.[8][9]
Mechanism of Action: The Folate Pathway Inhibition
The primary mechanism of action for all four compounds is the competitive inhibition of dihydrofolate reductase. By binding to DHFR, these inhibitors block the conversion of DHF to THF, leading to a depletion of the cellular pool of tetrahydrofolates. This, in turn, inhibits the synthesis of thymidylate and purines, essential precursors for DNA and RNA synthesis, ultimately arresting cell division and growth.[1][2]
While the general mechanism is the same, the therapeutic application and selectivity of these inhibitors differ significantly based on their affinity for DHFR from different species (e.g., bacterial vs. human).
Chemical Structures
The chemical structures of this compound, Trimethoprim, Methotrexate, and Pyrimethamine are presented below. This compound and Trimethoprim are both 2,4-diaminopyrimidine (B92962) derivatives. Methotrexate is a structural analog of folic acid. Pyrimethamine is also a diaminopyrimidine but with different substitutions.
| Inhibitor | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₆H₂₂N₄O₄ | 334.37 | |
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 | |
| Methotrexate | C₂₀H₂₂N₈O₅ | 454.44 | |
| Pyrimethamine | C₁₂H₁₃ClN₄ | 248.71 |
Comparative Performance Data
The efficacy of DHFR inhibitors can be quantified by various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) for antimicrobial agents.
Enzyme Inhibition (IC50 and Ki Values)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity.
| Inhibitor | Target Enzyme | Parameter | Value (nM) | Reference |
| This compound | E. coli DHFR | Ki | 3.2 | [10] |
| Trimethoprim | E. coli DHFR | Ki | 4.0 | [10] |
| Trimethoprim | S. pneumoniae DHFR | Ki | 147 | [11] |
| Methotrexate | Human DHFR | IC50 | 120 | [12] |
| Methotrexate | S. aureus (resistant) DfrB | Ki | 0.71 | [13] |
| Pyrimethamine | Human DHFR | IC50 | 52,000 | [12] |
| Pyrimethamine | P. falciparum (sensitive) | Ki | 0.19 | [14] |
| Pyrimethamine | P. falciparum (resistant) | Ki | 2.0 - 8.9 | [14] |
Note: Direct comparison of Ki values for this compound and Trimethoprim against E. coli DHFR shows that this compound has a slightly higher binding affinity.[10]
Antimicrobial and Anticancer Activity (MIC and IC50 Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. For anticancer drugs, the IC50 value is used to indicate the concentration of drug that is required to inhibit the growth of a cell population by 50%.
Antibacterial Activity (MIC)
A direct comparison of the in vitro antibacterial activity of this compound/sulfadiazine and Trimethoprim/sulfamethoxazole combinations has shown that the Trimethoprim combination generally exhibits higher activity.[2]
| Organism | This compound/sulfadiazine (MIC µg/mL) | Trimethoprim/sulfamethoxazole (MIC µg/mL) |
| Klebsiella pneumoniae | >128 | 32 |
| Proteus vulgaris | 64 | 8 |
| Proteus mirabilis | 16 | 4 |
| Streptococcus faecalis | 32 | 8 |
Anticancer and Antiprotozoal Activity (IC50)
| Inhibitor | Target Organism/Cell Line | Parameter | Value (nM) | Reference |
| Methotrexate | Daoy (medulloblastoma cell line) | IC50 | 95 | [15][16] |
| Methotrexate | Saos-2 (osteosarcoma cell line) | IC50 | 35 | [15][16] |
| Pyrimethamine | P. falciparum (susceptible) | IC50 | 15.4 | [17] |
| Pyrimethamine | P. falciparum (resistant) | IC50 | 9,440 | [17] |
Selectivity
A crucial aspect of DHFR inhibitors used as antimicrobial agents is their selectivity for the bacterial enzyme over the human enzyme. This selectivity minimizes toxicity to the host. Trimethoprim, for instance, exhibits a significantly higher affinity for bacterial DHFR than for human DHFR.[6] this compound also demonstrates high selectivity for the bacterial enzyme.[4] In contrast, Methotrexate has a low selectivity and inhibits both human and microbial DHFR, which accounts for its use as a chemotherapy agent and its associated side effects.[3][18]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DHFR Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified DHFR. The activity is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Materials:
-
Purified DHFR enzyme (bacterial or human)
-
Dihydrofolic acid (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Test inhibitors (this compound, Trimethoprim, etc.)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitors in a suitable solvent. The DHFR enzyme should be diluted in assay buffer to the desired concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme solution. Include controls with no inhibitor (enzyme activity control) and no enzyme (background control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. The percent inhibition is calculated relative to the enzyme activity control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to an appropriate enzyme inhibition model.[9][11][19]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
Materials:
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test antimicrobial agents
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare Antimicrobial Dilutions: Prepare a serial two-fold dilution of the antimicrobial agent in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test bacterium from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension further to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][7][20]
Conclusion
This compound is an effective diaminopyrimidine-based DHFR inhibitor with a high affinity for the bacterial enzyme, comparable to that of Trimethoprim. Its antibacterial activity, particularly when combined with a sulfonamide, is well-documented, although in some instances, the Trimethoprim combination has demonstrated superior in vitro potency. The choice between this compound and other DHFR inhibitors will depend on the specific application, the target organism or cell type, and the desired selectivity profile. For antibacterial applications, both this compound and Trimethoprim offer the advantage of high selectivity for the prokaryotic enzyme. For anticancer and antiprotozoal therapies, Methotrexate and Pyrimethamine, respectively, remain the standards, although their lower selectivity necessitates careful dose management to minimize host toxicity. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and novel DHFR inhibitors.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. [Antibacterial activity of co-trimoxazole and this compound/sulfadiazine in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. welzo.com [welzo.com]
- 6. Trimethoprim - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
Synergistic Interplay: A Comparative Analysis of Tetroxoprim and Sulfadiazine Combination Therapy
For Immediate Release
A comprehensive review of validation studies confirms the synergistic antibacterial effect of the combination of Tetroxoprim and sulfadiazine (B1682646). This combination therapy demonstrates enhanced efficacy against a broad spectrum of bacterial pathogens by sequentially inhibiting the folic acid synthesis pathway, a critical process for bacterial survival. This guide provides an objective comparison of the combination's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Blockade of Folic Acid Synthesis
The synergistic activity of this compound and sulfadiazine stems from their ability to target two distinct enzymes in the bacterial folic acid metabolic pathway. Sulfadiazine, a sulfonamide antibiotic, competitively inhibits dihydropteroate (B1496061) synthase, an enzyme responsible for the synthesis of dihydropteroic acid. This compound, a dihydrofolate reductase inhibitor, blocks the subsequent step, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid. This sequential blockade effectively halts the production of essential precursors for DNA, RNA, and protein synthesis, leading to a bactericidal effect that is greater than the sum of the individual actions of each drug.
Cross-Resistance Between Tetroxoprim and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of Tetroxoprim and other antibiotics, with a particular focus on Trimethoprim. The information is supported by experimental data to inform research and development in the field of antimicrobial agents.
Mechanism of Action and Resistance
This compound, a synthetic antibacterial agent, functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and proteins. By blocking this pathway, this compound effectively halts bacterial growth.
Resistance to this compound and other DHFR inhibitors, such as Trimethoprim, primarily arises from three mechanisms:
-
Alterations in the target enzyme: Mutations in the chromosomal gene encoding DHFR can reduce the binding affinity of the antibiotic.
-
Acquisition of resistant enzymes: Bacteria can acquire plasmid-mediated genes that produce alternative DHFR enzymes with significantly lower sensitivity to the inhibitor.[1]
-
Overproduction of the target enzyme: An increase in the production of normal DHFR can overcome the inhibitory effects of the antibiotic.[1]
A critical point of investigation is the degree of cross-resistance between these two closely related compounds. Understanding whether resistance to Trimethoprim confers resistance to this compound is vital for the clinical application and future development of such antibiotics.
Quantitative Comparison of In Vitro Activity
A key study by Broad and Smith directly investigated the cross-resistance between this compound (Tx) and Trimethoprim (Tm) in Escherichia coli strains, including those with R-factor mediated Trimethoprim resistance. The study provided a quantitative comparison of the inhibitory activity of both compounds against the DHFR enzyme (IC50 values) and against the bacterial strains themselves (Minimum Inhibitory Concentration - MIC values).
The findings indicate that the DHFR enzymes responsible for Trimethoprim resistance also confer resistance to this compound. In fact, these resistant enzymes exhibited a slightly higher level of resistance to this compound compared to Trimethoprim. This enzymatic resistance translated to higher MIC values for this compound against the Trimethoprim-resistant bacterial strains. This suggests that this compound may not be an effective alternative for treating infections caused by bacteria that have already developed R-factor mediated resistance to Trimethoprim.
Another in vitro study by Hahn and Kirov compared the antibacterial activity of a combination of this compound and sulfadiazine (B1682646) with the widely used combination of Trimethoprim and sulfamethoxazole.[2] The study concluded that the Trimethoprim/sulfamethoxazole combination demonstrated higher in vitro antibacterial activity than the this compound/sulfadiazine combination against the tested strains of Klebsiella pneumoniae, Proteus vulgaris, Proteus mirabilis, and Streptococcus faecalis.[2]
Table 1: Comparative In Vitro Activity of this compound and Trimethoprim against E. coli
| Strain | Resistance Mechanism | Compound | IC50 (μM) for DHFR | MIC (μg/mL) |
| E. coli K12 J6.2 | Sensitive | Trimethoprim | X | Y |
| This compound | A | B | ||
| E. coli (R-factor Type I) | Resistant DHFR | Trimethoprim | >X | >Y |
| This compound | >A | >B | ||
| E. coli (R-factor Type II) | Resistant DHFR | Trimethoprim | >>X | >>Y |
| This compound | >>A | >>B |
Note: Specific values (X, Y, A, B) from the original study by Broad and Smith (1979) are not publicly available in full text and are represented here conceptually based on the study's summary.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cross-resistance between this compound and other antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Trimethoprim are prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Determination of 50% Inhibitory Concentration (IC50) for DHFR
This assay measures the concentration of an inhibitor required to reduce the activity of the DHFR enzyme by 50%.
Protocol:
-
Enzyme and Substrate Preparation: Purified DHFR enzyme from both sensitive and resistant bacterial strains is prepared. A solution of the substrate, dihydrofolic acid (DHF), and the cofactor, NADPH, is also prepared.
-
Inhibitor Preparation: Stock solutions of this compound and Trimethoprim are prepared and serially diluted to various concentrations.
-
Reaction Mixture: The reaction is initiated by adding the DHFR enzyme to a mixture containing the buffer, NADPH, DHF, and the inhibitor at various concentrations.
-
Spectrophotometric Measurement: The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Resistance Mechanisms and Experimental Workflows
References
In Vivo Efficacy Showdown: Tetroxoprim vs. Co-trimoxazole in Bacterial Infections
A Comparative Guide for Researchers and Drug Development Professionals
The global challenge of antimicrobial resistance necessitates a thorough evaluation of existing and alternative antibiotic therapies. This guide provides a comparative analysis of the in vivo efficacy of Tetroxoprim, often in combination with sulfadiazine (B1682646), and the widely used co-trimoxazole (B1683656) (trimethoprim-sulfamethoxazole). By presenting available experimental data, this document aims to equip researchers, scientists, and drug development professionals with objective insights into the performance of these two antibacterial agents.
Mechanism of Action: A Tale of Two Folate Synthesis Inhibitors
Both this compound and co-trimoxazole derive their antibacterial activity from the inhibition of the bacterial folic acid synthesis pathway, which is crucial for the production of nucleotides and ultimately DNA, RNA, and proteins. However, they target different enzymes within this pathway.
Co-trimoxazole employs a sequential blockade strategy. It is a combination of two drugs:
-
Sulfamethoxazole (B1682508): This component inhibits dihydropteroate synthase , an enzyme that catalyzes an early step in the folate synthesis pathway.
-
Trimethoprim (B1683648): This component targets a later step by inhibiting dihydrofolate reductase (DHFR) , the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid.[1][2][3]
This dual-action mechanism leads to a synergistic bactericidal effect and can reduce the likelihood of resistance development.[3]
This compound , a derivative of trimethoprim, also functions by inhibiting dihydrofolate reductase (DHFR) .[4] It is frequently combined with a sulfonamide, such as sulfadiazine, to achieve a similar synergistic effect to that of co-trimoxazole.
In Vivo Efficacy: A Review of Preclinical and Clinical Data
Direct head-to-head in vivo comparisons of this compound and co-trimoxazole in the same animal models of bacterial infection are limited in publicly available literature. However, by examining individual studies, we can draw inferences about their respective efficacies in various infection models.
This compound/Sulfadiazine Efficacy
An in vivo study in a rat model of Pneumocystis carinii pneumonitis demonstrated the efficacy of a this compound/sulphadiazine combination.
| Experimental Data: this compound/Sulfadiazine in a Rat Pneumonitis Model | |
| Animal Model | Male Sprague-Dawley rats with dexamethasone-induced Pneumocystis carinii pneumonitis |
| Treatment Regimen | 50 mg/kg/day this compound and 120 mg/kg/day sulphadiazine |
| Key Finding | A significant reduction in the incidence of pneumonitis was observed in the treated group compared to the untreated control group (p=0.05). |
| Quantitative Outcome | 2 out of 9 treated rats developed pneumonitis, compared to 4 out of 4 in the untreated group. |
Experimental Protocol: Pneumocystis carinii Pneumonitis in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Infection: Pneumocystis carinii pneumonitis was induced using dexamethasone.
-
Treatment: Following the first death attributed to Pneumocystis carinii, a cohort of nine rats was administered a daily regimen of 50 mg/kg this compound and 120 mg/kg sulphadiazine.
-
Control Groups: An untreated positive control group of four rats and a negative control group of five rats were included.
-
Endpoint: The development of Pneumocystis carinii pneumonitis was assessed in all surviving rats four weeks after the last death in the positive control group.
Co-trimoxazole (Trimethoprim/Sulfamethoxazole) Efficacy
The in vivo efficacy of co-trimoxazole has been evaluated in various animal models and clinical settings.
| Experimental Data: Co-trimoxazole in a Murine Toxoplasmosis Model | |
| Animal Model | Swiss Webster mice infected with Toxoplasma gondii |
| Treatment Regimen | 200 mg/kg trimethoprim and 200 mg/kg sulfamethoxazole administered by gavage for 14 consecutive days. |
| Key Finding | The combination therapy provided significant protection against a lethal dose of Toxoplasma. |
| Quantitative Outcome | 87% of mice treated with the combination survived. |
Experimental Protocol: Murine Toxoplasmosis Model
-
Animal Model: Swiss Webster mice.
-
Infection: Mice were infected with a lethal dose (50,000 LD100) of Toxoplasma gondii.
-
Treatment: Treatment was administered via gavage for 14 consecutive days.
-
Endpoint: Survival of the mice was monitored.
A clinical study directly compared co-tetroxazine (this compound/sulphadiazine) with co-trimoxazole in patients with acute purulent sinusitis and acute tonsillitis.
| Clinical Data: Co-tetroxazine vs. Co-trimoxazole in Human Respiratory Infections | |
| Study Design | Double-blind, randomized clinical trial |
| Patient Population | 127 outpatients with acute purulent sinusitis or acute tonsillitis |
| Treatment Regimens | - Co-tetroxazine: 100 mg this compound and 250 mg sulphadiazine twice daily for 7 days.- Co-trimoxazole: 160 mg trimethoprim and 800 mg sulphamethoxazole twice daily for 7 days. |
| Key Finding | Both treatments demonstrated high and comparable clinical efficacy. |
| Quantitative Outcome | Clinical therapeutic success (rated as "very good" or "good") was 96.6% for co-tetroxazine and 97.1% for co-trimoxazole. |
Experimental Workflow: A Generalized Approach
The following diagram illustrates a general workflow for in vivo efficacy studies of antibacterial agents, based on the methodologies observed in the reviewed literature.
References
- 1. [Antibacterial activity of co-trimoxazole and this compound/sulfadiazine in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and sulfadiazine on T lymphocyte proliferation and gamma-interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of urinary infections with this compound/sulphadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound/sulphadiazine in the treatment of Pneumocystis carinii pneumonitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Tetroxoprim Across Various Animal Species: A Guide for Researchers
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of the antibacterial agent Tetroxoprim in key animal species, providing essential data for drug development and veterinary medicine.
This guide offers a comparative overview of the pharmacokinetic profile of this compound, a broad-spectrum antibacterial agent belonging to the diaminopyrimidine class. Understanding the species-specific differences in how this drug is processed by the body is crucial for establishing safe and effective dosage regimens in veterinary medicine and for the extrapolation of animal data to human drug development. Due to the limited availability of comprehensive, directly comparative studies on this compound across multiple species, this guide also incorporates data on the structurally and functionally similar drug, Trimethoprim (B1683648), to provide a broader comparative context. It is important to note that while both are inhibitors of dihydrofolate reductase, direct extrapolation of pharmacokinetic parameters between the two compounds should be done with caution.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, like Trimethoprim, exerts its bacteriostatic effect by targeting the bacterial folic acid synthesis pathway. Specifically, it inhibits the enzyme dihydrofolate reductase (DHFR).[1][2][3] This enzyme is critical for the conversion of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of purines, thymidine, and ultimately, bacterial DNA.[1][2][3] The selective toxicity of this compound is attributed to its significantly higher affinity for bacterial DHFR compared to the mammalian counterpart.
Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters of this compound in dogs and Trimethoprim in pigs and broiler chickens. These parameters are essential for understanding the drug's behavior in each species.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Administration Route | Dose (mg/kg) | Value | Reference |
| Half-life (t½) | Intravenous (IV) | 5 | 4.64 h | [4] |
| Half-life (t½) | Oral (PO) | 5 | 4.83 h | [4] |
Table 2: Pharmacokinetic Parameters of Trimethoprim in Pigs
| Parameter | Administration Route | Dose (mg/kg) | Value | Reference |
| Elimination Half-life (t½) | Intravenous (IV) | 8 | 2.4 h | [5] |
| Elimination Half-life (t½) | Oral | Not Specified | 3.4 - 6.0 h | [6] |
| Absorption Half-life (t½) | Oral | Not Specified | 0.5 - 0.8 h | [6] |
| Elimination Half-life (t½) | Intravenous (IV) | 5 | 2.9 h | [7] |
Table 3: Pharmacokinetic Parameters of Trimethoprim in Broiler Chickens
| Parameter | Administration Route | Dose (mg/kg) | Value | Reference |
| Cmax | Oral | 5.5 | 2.1 ± 1.0 µg/mL | [8][9] |
| Tmax | Oral | 5.5 | 1.5 h | [8][9] |
| Half-life (t½) | Oral | 5.5 | 0.88 h | [8][9] |
| AUCt | Oral | 5.5 | 2.901 ± 1.4 µg.h/mL | [8][9] |
| Cmax | Oral | 20 | 2.73 ± 0.76 µg/mL | [10] |
| Tmax | Oral | 16 | 3.6 h | [11] |
| Half-life (t½) | Oral | 16 | 13.73 h | [11] |
| AUC | Oral | 16 | 43.82 hr*µg/mL | [11] |
Experimental Protocols
A standardized experimental protocol is fundamental for generating reliable and comparable pharmacokinetic data. The following is a generalized workflow for a typical pharmacokinetic study in an animal model, based on methodologies reported in the literature.[8][9]
Caption: A typical experimental workflow for an animal pharmacokinetic study.
Detailed Methodologies:
-
Animal Models: Studies typically utilize healthy, adult animals of a specific species and breed (e.g., Beagle dogs, Landrace pigs, Ross or Cobb broiler chickens).[4][8][9] Animals are acclimatized to the experimental conditions before the study.
-
Drug Administration: this compound or Trimethoprim is administered at a specified dose via various routes, most commonly intravenous (IV) for determining absolute bioavailability and oral (PO) or intramuscular (IM) for assessing absorption characteristics.[4][5][6][7][8][9]
-
Blood Sample Collection: Blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing and Analysis: Plasma or serum is separated from the blood samples by centrifugation. The concentration of the drug in the plasma or serum is then quantified using a validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters. Non-compartmental analysis is a common method used to calculate parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t½).[8][9]
The Role of Comparative Pharmacokinetics in Drug Development
Understanding the differences in pharmacokinetics across species is a cornerstone of the drug development process. It allows researchers and drug developers to make informed decisions at various stages, from preclinical studies to clinical trials and veterinary applications.
Caption: The logical relationship of comparative pharmacokinetics in the drug development pipeline.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase [pdb101.rcsb.org]
- 2. Structure-based Analysis of Bacilli and Plasmid Dihydrofolate Reductase Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. The pharmacokinetics of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a sulphamethoxazole/trimethoprim formulation in pigs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of some of the pharmacokinetic parameters of three commercial sulphadiazine/trimethoprim combined preparations given orally to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental determination of the pharmacokinetic properties of trimethoprim and sulfamethoxazole combination in the blood serum of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 10. Comparative study of the plasma pharmacokinetics and tissue residues of trimethoprim in silky fowls and 817 broilers after single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Assessing the In Vitro Potency of Tetroxoprim Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro potency of Tetroxoprim against key clinical isolates. It is designed to offer an objective overview, comparing its performance with relevant alternatives and providing the foundational experimental data and protocols for such evaluations.
This compound, a diaminopyrimidine antibiotic, functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This mechanism is similar to that of Trimethoprim. By blocking this pathway, this compound impedes the production of purines and certain amino acids, ultimately inhibiting bacterial growth. It is often used in combination with a sulfonamide, such as sulfadiazine, to create a synergistic antibacterial effect by targeting two sequential steps in the same metabolic pathway.
Comparative In Vitro Activity
The following tables summarize the available quantitative data on the in vitro activity of this compound and its comparators, Trimethoprim and Cotrimoxazole (Trimethoprim/Sulfamethoxazole), against common Gram-positive and Gram-negative clinical isolates. It is important to note that the available data for this compound is significantly dated, which may not fully reflect its potency against contemporary, and potentially more resistant, bacterial strains.
Table 1: In Vitro Activity Against Gram-Positive Clinical Isolates
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Year of Data |
| Streptococcus faecalis (now Enterococcus faecalis) | This compound/Sulfadiazine | Not Specified | - | - | - | 1980[1] |
| Trimethoprim/Sulfamethoxazole (B1682508) | Not Specified | - | - | - | 1980[1] | |
| Streptococcus pneumoniae | Trimethoprim | - | - | - | - | - |
| Cotrimoxazole | - | - | - | - | - | |
| Staphylococcus aureus | Trimethoprim | - | - | - | - | - |
| Cotrimoxazole | - | - | - | - | - |
Table 2: In Vitro Activity Against Gram-Negative Clinical Isolates
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Year of Data |
| Klebsiella pneumoniae | This compound/Sulfadiazine | Not Specified | - | - | - | 1980[1] |
| Trimethoprim/Sulfamethoxazole | Not Specified | - | - | - | 1980[1] | |
| Proteus vulgaris | This compound/Sulfadiazine | Not Specified | - | - | - | 1980[1] |
| Trimethoprim/Sulfamethoxazole | Not Specified | - | - | - | 1980[1] | |
| Proteus mirabilis | This compound/Sulfadiazine | Not Specified | - | - | - | 1980[1] |
| Trimethoprim/Sulfamethoxazole | Not Specified | - | - | - | 1980[1] | |
| Haemophilus influenzae | Trimethoprim | 108 | - | - | MIC ≤0.25 in 56/58 strains | 1997[2] |
| Cotrimoxazole | - | - | - | - | - | |
| Escherichia coli (from pediatric UTI) | Trimethoprim | 1,298 | - | - | 70% susceptibility | 2010[3] |
| Cotrimoxazole | 1,298 | - | - | 70% susceptibility | 2010[3] |
Note: A 1980 study concluded that Trimethoprim/Sulfamethoxazole demonstrated greater in vitro antibacterial activity against the tested Gram-negative strains compared to this compound/Sulfadiazine.[1]
Experimental Protocols
The determination of in vitro potency of antimicrobial agents is standardized to ensure reproducibility and comparability of results. The following are detailed methodologies for key experiments based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for quantitative susceptibility testing.
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of this compound (and comparator agents) at a high concentration in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several morphologically similar colonies. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension should be used within 15 minutes of preparation.
- Microdilution Plates: Use sterile 96-well microtiter plates.
2. Procedure:
- Dispense 50 µL of CAMHB into each well of the microtiter plate.
- Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row, creating a 1:2 dilution.
- Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antimicrobial agent. This results in wells with decreasing concentrations of the antibiotic.
- The final well in each row should contain only broth and be used as a growth control. A well with uninoculated broth serves as a sterility control.
- Within 15 minutes of standardizing the bacterial inoculum, dilute it further in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
- Inoculate each well with 50 µL of the standardized and diluted bacterial suspension.
- Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- Following incubation, examine the plates for visible bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
References
- 1. [Antibacterial activity of co-trimoxazole and this compound/sulfadiazine in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of antibacterial agents on Haemophilus influenzae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethoprim in vitro antibacterial activity is not increased by adding sulfamethoxazole for pediatric Escherichia coli urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetroxoprim vs. Trimethoprim: A Comparative Analysis Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetroxoprim and trimethoprim (B1683648), two antibacterial compounds that function by inhibiting bacterial dihydrofolate reductase (DHFR). The focus is on their performance against bacterial strains that have developed resistance to trimethoprim, a widely used antibiotic. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows to inform research and development in the antibacterial space.
Introduction: The Challenge of Trimethoprim Resistance
Trimethoprim, a synthetic diaminopyrimidine, has been a cornerstone of antimicrobial therapy for decades, often used in combination with sulfamethoxazole. Its efficacy is, however, being eroded by the global rise of bacterial resistance. This compound, a structurally related analogue, represents one of the efforts to overcome this challenge. Both molecules target dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[1][2][3]
Resistance to trimethoprim primarily arises from two mechanisms: mutations in the chromosomal gene encoding DHFR, which reduce the binding affinity of the drug, and the acquisition of plasmid-mediated genes that produce resistant DHFR enzymes.[3][4] This guide will delve into the available data on the performance of this compound and other DHFR inhibitors against these resistant strains.
Mechanism of Action and Resistance
Both this compound and trimethoprim are competitive inhibitors of bacterial DHFR.[1][3] They mimic the natural substrate, dihydrofolic acid, and bind to the active site of the enzyme with high affinity. This binding is selective for bacterial DHFR over the human counterpart, which accounts for their therapeutic utility.[1][3] The inhibition of DHFR blocks the synthesis of tetrahydrofolic acid, a vital cofactor for the synthesis of purines, thymidylate, and some amino acids, ultimately leading to a bacteriostatic effect.[1][2]
Mechanisms of Trimethoprim Resistance:
-
Target Modification (Chromosomal Mutations): Point mutations in the folA gene, which encodes the chromosomal DHFR, can alter the enzyme's active site. A well-characterized example is the F98Y substitution in Staphylococcus aureus DHFR, which significantly reduces trimethoprim's binding affinity.[5][6]
-
Acquisition of Resistant DHFR Genes (dfr): Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry genes encoding for trimethoprim-resistant DHFR enzymes.[4] There are numerous families of these genes, with dfrA, dfrD, dfrG, and dfrK being prominent in clinical isolates.[4][7][8] These acquired enzymes are inherently less susceptible to inhibition by trimethoprim.
Comparative Efficacy: Quantitative Data
The following tables summarize the in vitro activity of trimethoprim and other DHFR inhibitors against susceptible and resistant bacterial strains. It is important to note that direct comparative data for this compound against genetically defined trimethoprim-resistant strains is limited in the available scientific literature.
Table 1: In Vitro Activity of Trimethoprim Against Susceptible and Resistant Strains
| Organism | Resistance Mechanism | MIC (μg/mL) | Reference(s) |
| Staphylococcus aureus (ATCC 43300) | Trimethoprim-Susceptible | <0.5 | [7] |
| Staphylococcus aureus (UCH115) | dfrA | 250 | [7] |
| Staphylococcus aureus (UCH121) | dfrG | >1000 | [7] |
| Staphylococcus aureus (HH1184) | dfrK | >1000 | [7] |
| Staphylococcus aureus | F98Y mutation in DHFR | Significant increase vs. wild-type | [6] |
| Escherichia coli (commensal isolate) | dfrXV (plasmid-mediated) | >2048 | [9] |
Table 2: In Vitro Activity of this compound and Other DHFR Inhibitors
| Compound | Organism | Resistance Mechanism | MIC (μg/mL) | Reference(s) |
| This compound | Data against specific trimethoprim-resistant genotypes is not readily available in recent literature. | |||
| Brodimoprim (B1667867) | Enterobacteriaceae | Trimethoprim-Resistant (unspecified) | Generally similar to or slightly less active than trimethoprim | [1] |
| Brodimoprim | Neisseria, Nocardia, Vibrio cholerae, Bacteroides | Not specified | 2-4 fold more active than trimethoprim | [1] |
| Iclaprim | Staphylococcus aureus (UCH115) | dfrA | 64 | [7] |
| Iclaprim | Staphylococcus aureus (UCH121) | dfrG | >250 | [7] |
| Iclaprim | Staphylococcus aureus (HH1184) | dfrK | >250 | [7] |
| RAB1 | Staphylococcus aureus (Wild-type) | Lower than Trimethoprim | [10] | |
| RAB1 | Staphylococcus aureus | F98Y mutation in DHFR | Minimal effect on activity | [10] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of DHFR inhibitors, adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- Bacterial Strains: Culture the test strains (both susceptible and resistant) overnight on appropriate agar (B569324) plates.
- Antimicrobial Agent: Prepare a stock solution of the DHFR inhibitor (e.g., this compound, trimethoprim) in a suitable solvent.
- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, U-bottom plates.
2. Inoculum Preparation:
- From the overnight culture, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
- Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
4. Inoculation:
- Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
5. Incubation:
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
6. Reading the MIC:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.
Visualizing Pathways and Workflows
Caption: Bacterial folate synthesis pathway and points of inhibition.
Caption: Experimental workflow for comparing antimicrobial efficacy.
Conclusion
The emergence of trimethoprim resistance presents a significant challenge to the treatment of bacterial infections. While this compound, a related DHFR inhibitor, has been developed, there is a notable lack of recent, direct comparative studies evaluating its efficacy against clinically relevant, genetically characterized trimethoprim-resistant strains. The available data on other next-generation DHFR inhibitors, such as brodimoprim and iclaprim, demonstrate that overcoming resistance is a key focus of current research, with some compounds showing promise against specific resistance mechanisms.
For drug development professionals and researchers, this highlights a critical knowledge gap. Further in vitro and in vivo studies directly comparing this compound and trimethoprim against a panel of strains with diverse and defined resistance mechanisms are essential to fully understand the potential of this compound in the current landscape of antimicrobial resistance. The standardized methodologies presented in this guide provide a framework for conducting such crucial comparative analyses.
References
- 1. Comparative antibacterial spectrum of trimethoprim and brodimoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
- 5. A single amino acid substitution in Staphylococcus aureus dihydrofolate reductase determines trimethoprim resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards the understanding of resistance mechanisms in clinically isolated trimethoprim-resistant, methicillin-resistant Staphylococcus aureus dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors That Cause Trimethoprim Resistance in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Antibiotic-Resistant Staphylococcus aureus by the Broad-Spectrum Dihydrofolate Reductase Inhibitor RAB1 - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Tetroxoprim Synergy in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of antimicrobial agents is a cornerstone of modern infectious disease management, offering the potential for enhanced efficacy, reduced dosage, and the mitigation of resistance development. Tetroxoprim, a dihydrofolate reductase (DHFR) inhibitor, exemplifies a class of antibiotics that exhibits significant synergistic potential when paired with other antimicrobial agents, most notably sulfonamides. This guide provides a comprehensive overview of the statistical validation of this compound synergy, presenting experimental data, detailed methodologies, and visual representations of key concepts to aid in the research and development of effective combination therapies.
Mechanism of Synergistic Action: Targeting the Folate Biosynthesis Pathway
This compound exerts its bacteriostatic effect by inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[1] This pathway is essential for the production of tetrahydrofolic acid, a precursor required for the synthesis of nucleic acids and certain amino acids. By blocking this step, this compound impedes bacterial growth and replication.
The classic synergistic partner for DHFR inhibitors like this compound is a sulfonamide, such as sulfadiazine. Sulfonamides act on an earlier step in the same pathway, inhibiting dihydropteroate (B1496061) synthase.[1] The simultaneous blockade of two sequential steps in a vital metabolic pathway leads to a potent synergistic effect, where the combined antimicrobial activity is significantly greater than the sum of the individual activities of each drug.[1]
Caption: Bacterial folate biosynthesis pathway and points of inhibition for sulfonamides and this compound.
Experimental Protocols for Synergy Validation
The quantitative assessment of antimicrobial synergy is primarily conducted through in vitro methods such as the checkerboard assay and time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of the degree of synergy.
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the combination drug are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is prepared with a two-dimensional array of antimicrobial concentrations. Typically, this compound is serially diluted along the x-axis, and the second drug is serially diluted along the y-axis. This creates a "checkerboard" of wells, each containing a unique combination of the two drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).[2]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[2]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FICI: The FICI is calculated using the following formula:
FICI = FIC of Drug A + FIC of Drug B
where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
digraph "Checkerboard Assay Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];A [label="Prepare Serial Dilutions of Drug A and Drug B"]; B [label="Dispense Drug Dilutions into 96-Well Plate in a Checkerboard Format"]; C [label="Inoculate Wells with Standardized Bacterial Suspension"]; D [label="Incubate Plate"]; E [label="Determine MICs of Individual Drugs and Combinations"]; F [label="Calculate Fractional Inhibitory Concentration (FIC) for Each Drug"]; G [label="Calculate FIC Index (FICI)"]; H [label="Interpret Synergy (FICI ≤ 0.5)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Workflow for performing a checkerboard assay to determine antimicrobial synergy.
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial culture is exposed to the individual drugs at sub-inhibitory concentrations (e.g., 0.5 x MIC) and the combination of both drugs at the same concentrations. A growth control without any antimicrobial is also included.
-
Sampling and Plating: Aliquots are withdrawn from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Colony Counting: The withdrawn samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Plotting: The log10 CFU/mL is plotted against time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Comparative Data: Synergy of a this compound Analogue (Trimethoprim)
While specific quantitative synergy data for this compound is limited in recent literature, extensive data exists for its close analogue, trimethoprim (B1683648). The following tables summarize FICI values and time-kill data for trimethoprim in combination with various antibiotics, serving as a representative example of the synergistic potential of DHFR inhibitors.
Table 1: FICI Values for Trimethoprim Combinations from Checkerboard Assays
| Combination | Organism | Number of Strains | FICI Range | Synergy (%) |
| Trimethoprim/Sulfamethoxazole + Levofloxacin | Stenotrophomonas maltophilia | 20 | Additive | 5% |
| Trimethoprim/Sulfamethoxazole + Ceftazidime | Stenotrophomonas maltophilia | 20 | Synergistic to Additive | 40% |
| Trimethoprim + Amikacin | Klebsiella pneumoniae | 20 | 0.59 ± 0.19 (mean ± SD) | 40% |
| Trimethoprim + Amikacin | Serratia marcescens | 20 | 0.48 ± 0.18 (mean ± SD) | 80% |
| Trimethoprim + Amikacin | Escherichia coli | 15 | 0.60 ± 0.22 (mean ± SD) | 46% |
| Trimethoprim + Ciprofloxacin (B1669076) | Various Gram-positive & Gram-negative | 121 | Synergistic to Antagonistic | 31% |
Data compiled from multiple sources.[1][3][4][5]
Table 2: Time-Kill Analysis of Trimethoprim/Sulfamethoxazole (TMP/SMX) against E. coli
| E. coli Strain (MIC of TMP/SMX in µg/mL) | Mean Log10 CFU Change at 24h with TMP/SMX | Interpretation |
| 0.25/4.75 | -4.49 | Bactericidal |
| 1/19 | -1.73 | Bacteriostatic |
| 2/39 | -1.59 | Bacteriostatic |
| 4/74 (Resistant) | +1.83 | No effect |
Data adapted from a study on the in vitro time-kill of TMP/SMX.[6][7]
Conclusion
The statistical validation of synergy is a critical step in the development of effective combination therapies. This compound, as a dihydrofolate reductase inhibitor, demonstrates significant synergistic potential, particularly with sulfonamides. The checkerboard assay and time-kill curve analysis are robust methods for quantifying this synergy. While specific quantitative data for this compound combinations are not as abundant as for its analogue trimethoprim, the principles and methodologies presented in this guide provide a solid framework for researchers and drug development professionals to design and evaluate novel this compound-based combination therapies. The use of these standardized methods will facilitate the objective comparison of different drug combinations and support the rational development of new treatments to combat antimicrobial resistance.
References
- 1. Synergism of trimethoprim and ciprofloxacin in vitro against clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Synergy Evaluation of Trimethoprim/Sulfamethoxazole Combined with Levofloxacin and Ceftazidime Against Stenotrophomonas maltophilia: A Comparative Study Using Checkerboard and Gradient Diffusion Methods [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Activity of Trimethoprim and Amikacin Against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetroxoprim and Other Antibiotics for Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tetroxoprim and other commonly prescribed antibiotics for the treatment of urinary tract infections (UTIs). The focus is on the objective presentation of performance data, supported by experimental methodologies, to aid in research and development efforts. While clinical data for this compound as a standalone therapy for UTIs is limited, this guide will focus on its performance in combination with sulphadiazine, drawing comparisons with Trimethoprim and its combination with sulfamethoxazole (B1682508) (co-trimoxazole), as well as other relevant antibiotics.
Mechanism of Action: Inhibition of Folate Synthesis
Both this compound and Trimethoprim are synthetic antibiotics that belong to the class of dihydrofolate reductase (DHFR) inhibitors.[1][2] They function by competitively inhibiting the bacterial DHFR enzyme, which is a critical step in the folic acid synthesis pathway.[2][3] This pathway is essential for the production of tetrahydrofolic acid, a precursor required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3][4] By blocking this pathway, these antibiotics effectively halt bacterial growth and replication.[1]
A key advantage of these DHFR inhibitors is their selective toxicity. They exhibit a much higher affinity for bacterial DHFR compared to the mammalian enzyme, minimizing the impact on human cells.[2]
The synergistic effect of combining these DHFR inhibitors with sulfonamides, such as sulphadiazine or sulfamethoxazole, is a well-established therapeutic strategy.[2][3] Sulfonamides inhibit an earlier step in the folate synthesis pathway by targeting the enzyme dihydropteroate (B1496061) synthase.[2][4] This dual-action blockade of the same metabolic pathway enhances the antibacterial efficacy and can reduce the likelihood of the development of bacterial resistance.[2]
Comparative Pharmacokinetics
The pharmacokinetic profiles of this compound and Trimethoprim are crucial for determining appropriate dosing regimens and predicting their efficacy. The following table summarizes key pharmacokinetic parameters for both drugs.
| Parameter | This compound (TXP) | Trimethoprim (TMP) | Reference(s) |
| Plasma Half-life | ~6.55 hours (in geriatric patients) | ~10.39 hours (in geriatric patients) | [5] |
| Peak Plasma Concentration | 1.7 mg/L (after 80 mg oral dose) | 2-3 mg/L (after 160 mg oral dose) | [6][7] |
| Time to Peak Concentration | 2.5 hours | 1-2 hours | [6][7] |
| Urinary Recovery (unchanged) | 40% - 60% | ~49.2% (in geriatric patients) | [5][6] |
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity against a specific pathogen. The following table presents a summary of MIC values for this compound and Trimethoprim against common uropathogens. It is important to note that these values can vary depending on the bacterial strain and testing methodology.
| Antibiotic | Uropathogen | MIC Range (µg/mL) | Reference(s) |
| This compound/Sulphadiazine | Not specified in detail in the provided search results | - | - |
| Trimethoprim | Escherichia coli | 512 - 1024 (for biofilm eradication) | [8] |
| Trimethoprim/Sulfamethoxazole | Staphylococcus saprophyticus | 0.06/1.18 to 64/1,216 | [9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standardized method for determining the MIC of an antibiotic against a bacterial isolate.
Clinical Efficacy and Safety: A Comparative Overview
Direct comparative clinical trial data for this compound as a monotherapy for UTIs is scarce in the available literature. However, a study comparing the combination of this compound/Sulphadiazine (co-tetroxazine) with Trimethoprim/Sulfamethoxazole (co-trimoxazole) provides valuable insights into its clinical performance.
Clinical Trial: Co-tetroxazine vs. Co-trimoxazole (B1683656) for UTIs
A double-blind, randomized clinical trial was conducted to compare the efficacy and tolerance of co-tetroxazine and co-trimoxazole in patients with acute purulent sinusitis and acute tonsillitis. While not specific to UTIs, the results offer a comparative perspective on the performance of these two combination drugs.
| Outcome | Co-tetroxazine (this compound/Sulphadiazine) | Co-trimoxazole (Trimethoprim/Sulfamethoxazole) | Reference |
| Clinical Therapeutic Success | 96.6% (rated as very good or good) | 97.1% (rated as very good or good) | [10] |
| Tolerance | 98.3% (rated as very good or good) | 91.2% (rated as very good or good) | [10] |
| Reported Side Effects | Fewer side effects reported | 6 patients reported side effects (gastric spasm, gastralgia, nausea, vomiting, diarrhea), with 2 discontinuing treatment | [10] |
Another study specifically on uncomplicated UTIs compared co-trimazine (sulphadiazine/trimethoprim) with co-trimoxazole and sulphamethizole. The cure rates were 95% for co-trimazine, 98% for co-trimoxazole, and 90% for sulphamethizole, with no serious side effects reported for any of the treatments.[11]
Experimental Protocol: Randomized Controlled Clinical Trial for UTI Antibiotics
The following diagram illustrates a typical workflow for a randomized controlled clinical trial designed to compare the efficacy and safety of different antibiotics for UTIs.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. microbenotes.com [microbenotes.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Pharmacokinetics of co-trimoxazole and co-tetroxazine in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. karger.com [karger.com]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | In vitro Effects of Antimicrobial Agents on Planktonic and Biofilm Forms of Staphylococcus saprophyticus Isolated From Patients With Urinary Tract Infections [frontiersin.org]
- 10. [Clinical evaluation of co-tetroxazine in acute purulent sinusitis and acute tonsillitis in a double-blind comparison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative trial of sulphadiazine-trimethoprim (co-trimazine), co-trimoxazole and sulphamethizole in the treatment of uncomplicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tetroxoprim: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Tetroxoprim, a synthetic antibacterial agent, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety and regulatory standards.
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1] It is crucial to adhere to national and local regulations governing chemical waste disposal. Under no circumstances should this compound or its residues be discharged into normal drainage systems or the atmosphere.[2]
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, eye protection, and face protection when handling this compound.[3]
-
Avoid Dust Inhalation: Take measures to avoid the inhalation of dust from powdered this compound.
-
Prevent Contact: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
No Mixing: Do not mix this compound waste with other waste materials.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach, from initial handling to final removal by a certified waste management service.
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, residues, and contaminated labware (e.g., vials, gloves, weighing paper), must be segregated from general laboratory waste.
-
-
Containerization:
-
Labeling:
-
The waste container must be accurately labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal plant or contractor.[5] It is the responsibility of the waste generator to ensure that the disposal company is certified to handle pharmaceutical and chemical waste.
-
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not detailed in the provided search results, general principles of chemical waste management apply. The following table summarizes key hazard and handling information.
| Parameter | Guideline | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child) | |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection | [3] |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Disposal Method | Approved waste disposal plant | [5] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific safety and waste management protocols, as well as the relevant local and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
